Amino-PEG27-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H116N2O27/c57-1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-53-55-85-56-54-84-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-58/h1-58H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMAXTLPFBXOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H116N2O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1249.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Amino-PEG27-amine
CAS Number: 2252208-09-4
This technical guide provides a comprehensive overview of Amino-PEG27-amine, a bifunctional polyethylene glycol (PEG) linker, for researchers, scientists, and professionals in drug development. It covers the molecule's properties, applications, and detailed experimental protocols.
Core Properties and Specifications
This compound is a long-chain, homobifunctional linker featuring a primary amine group at both ends of a 27-unit polyethylene glycol chain. This structure imparts significant hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for designing and executing conjugation experiments.
| Property | Value | Source |
| CAS Number | 2252208-09-4 | [1][2][3][4][5] |
| Molecular Formula | C₅₆H₁₁₆N₂O₂₇ | |
| Molecular Weight | ~1249.5 g/mol | |
| Appearance | White/off-white solid or viscous liquid (dependent on purity and conditions) | |
| Solubility | Soluble in water and most organic solvents such as DMF, DMSO, and CH₂Cl₂. | |
| Storage Conditions | Store at -20°C, desiccated, and protected from light. Avoid frequent freeze-thaw cycles. |
Chemical Structure
The structure of this compound consists of a flexible chain of 27 ethylene glycol units, capped at each end by an amino group.
Applications in Research and Drug Development
The primary application of this compound is as a flexible, hydrophilic linker in the synthesis of complex biomolecules. Its bifunctional nature allows for the conjugation of two different molecular entities.
PROTAC Synthesis
This compound is extensively used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation and distance between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.
Antibody-Drug Conjugates (ADCs) and Bioconjugation
The amine groups of this compound can be reacted with various functional groups on proteins, peptides, and other biomolecules to form stable conjugates. This is valuable in the development of ADCs, where a cytotoxic drug is linked to a monoclonal antibody. The PEG chain can improve the solubility and stability of the resulting ADC.
Surface Modification
Amino-PEG-amine linkers are also used to modify the surfaces of nanoparticles and other materials. This "PEGylation" can reduce non-specific protein binding and improve the biocompatibility of the materials.
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
General Protocol for Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of this compound to a molecule containing a carboxylic acid group using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS (optional, to increase efficiency)
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO)
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine or an amine-containing buffer like Tris)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC (and NHS/sulfo-NHS, if used) to the solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Dissolve this compound in the Coupling Buffer.
-
Add the solution of this compound to the activated carboxylic acid solution.
-
Allow the reaction to proceed for 2 hours at room temperature. The reaction can be monitored by LC-MS or TLC.
-
Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.
-
Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography).
Protocol for PROTAC Synthesis using this compound
This protocol outlines a representative synthesis of a PROTAC where this compound links a target protein ligand (with a carboxylic acid) and an E3 ligase ligand (with an NHS ester).
Materials:
-
Target protein ligand with a terminal carboxylic acid
-
E3 ligase ligand with a terminal NHS ester
-
This compound
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF or DMSO
-
Reaction monitoring tools (LC-MS, TLC)
-
Purification equipment (preparative HPLC)
Procedure:
Step 1: Coupling of Target Protein Ligand to this compound
-
Dissolve the target protein ligand-COOH (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with brine to remove excess reagents.
-
Dry the organic layer and purify the intermediate product (Ligand-PEG27-amine) by flash chromatography or preparative HPLC.
Step 2: Coupling of Ligand-PEG27-amine to E3 Ligase Ligand
-
Dissolve the purified Ligand-PEG27-amine intermediate (1 equivalent) and the E3 ligase ligand-NHS ester (1 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to facilitate the reaction.
-
Stir the reaction at room temperature for 3-24 hours, monitoring by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Visualized Workflows and Relationships
General Amine Coupling Reaction
The following diagram illustrates the general principle of coupling a carboxylic acid to this compound.
Caption: Workflow for coupling a carboxylic acid to this compound.
PROTAC Synthesis Workflow
This diagram shows a logical workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Caption: A two-step workflow for synthesizing a PROTAC with this compound.
References
- 1. This compound | C56H116N2O27 | CID 112758640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound - CAS:2252208-09-4 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 5. This compound | H2N-PEG27-CH2CH2NH2 | Ambeed.com [ambeed.com]
A Comprehensive Technical Guide to the Purity and Characterization of Amino-PEG27-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and characterization of Amino-PEG27-amine, a long-chain, hydrophilic, and bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. Understanding the purity and characteristics of this critical reagent is paramount for ensuring the reproducibility, safety, and efficacy of the final therapeutic product.
Physicochemical Properties of this compound
This compound, also known as 1,83-diamino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81-heptacosaoxatrioctacontane, is a monodisperse polyethylene glycol (PEG) derivative with terminal primary amine groups. These amine groups provide reactive handles for conjugation to other molecules, such as ligands for E3 ubiquitin ligases and target proteins in the formation of PROTACs.[1][2] The long PEG chain enhances the solubility and bioavailability of the resulting conjugate.[2]
| Property | Value | Reference |
| Molecular Formula | C56H116N2O27 | [3] |
| Molecular Weight | 1249.5 g/mol | [3] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents |
Synthesis and Potential Impurities
The synthesis of diamino-PEG compounds typically involves a multi-step process starting from a polyethylene glycol diol. A common synthetic route involves the conversion of the terminal hydroxyl groups to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an azide, and subsequent reduction to the primary amine.
Potential impurities that can arise during synthesis and storage include:
-
PEG-diol: Incomplete conversion of the starting material.
-
Mono-amino-PEG-alcohol: Incomplete conversion of one of the terminal hydroxyl groups.
-
PEG-azide: Incomplete reduction of the azide intermediate.
-
Oxidative degradation products: PEGs are susceptible to oxidation.
-
Higher and lower molecular weight PEG species: Polydispersity in the starting PEG material.
Rigorous quality control is essential to minimize these impurities and ensure a high-purity product.
Characterization and Purity Assessment: Experimental Protocols
A combination of analytical techniques is employed to confirm the identity, purity, and quality of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for structural confirmation and purity assessment of PEG compounds.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard ¹H single pulse.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Data Analysis:
-
The characteristic repeating ethylene glycol unit (-O-CH₂-CH₂-) should appear as a singlet around 3.6 ppm.
-
The signals corresponding to the protons adjacent to the terminal amine groups will be shifted and can be used to confirm functionalization.
-
Integration of the signals can be used to determine the degree of amination and detect impurities. It is crucial to account for the satellite peaks arising from ¹³C-¹H coupling, which can otherwise lead to erroneous quantification of functionalization.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound and quantifying impurities. Due to the lack of a strong chromophore, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Refractive Index (RI) detector is often used. Alternatively, derivatization with a UV-active agent can be employed.
Experimental Protocol for Reversed-Phase HPLC (RP-HPLC) with CAD:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: Charged Aerosol Detector.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
Size Exclusion Chromatography (SEC) can also be used to assess the molecular weight distribution and detect high or low molecular weight impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for analyzing PEG compounds.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the mass spectrometer or use an LC-MS setup.
-
Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Data Analysis: The resulting spectrum will show a distribution of multiply charged ions. Deconvolution of this spectrum will provide the molecular weight of the compound. The observed molecular weight should be consistent with the theoretical mass of this compound.
Quantitative Data Summary
The following table summarizes typical specifications for high-purity this compound.
| Parameter | Specification | Analytical Method |
| Purity (by HPLC) | ≥ 95% | RP-HPLC with CAD/ELSD |
| Identity (by ¹H NMR) | Conforms to structure | ¹H NMR |
| Molecular Weight | 1249.5 ± 2.0 Da | ESI-MS |
| Polydispersity Index (PDI) | ≤ 1.05 | SEC |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Visualizing Workflows and Structures
Diagrams are provided below to illustrate the chemical structure, a general workflow for purification and analysis, and a quality control decision tree for this compound.
Caption: Chemical structure of this compound.
Caption: General workflow for purification and analysis.
References
The Strategic Role of Amino-PEG27-amine in PROTAC Design: A Technical Guide
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to eliminate specific disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules operate by co-opting the body's own cellular machinery for protein disposal, the ubiquitin-proteasome system (UPS).[2] A PROTAC consists of three distinct components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the poly-ubiquitination of the target protein, which marks it for degradation by the 26S proteasome.[1]
The linker is a critical determinant of a PROTAC's success. Far from being a simple spacer, its length, composition, rigidity, and attachment points profoundly influence the molecule's overall efficacy. The linker impacts crucial parameters such as aqueous solubility, cell permeability, and the stability and geometry of the ternary complex—all of which are essential for potent and selective protein degradation.
The Emergence of PEG Linkers in PROTAC Development
Among the various linker types, those based on polyethylene glycol (PEG) have become a cornerstone of modern PROTAC design. PEG linkers are composed of repeating ethylene glycol units, which confer a unique and advantageous set of physicochemical properties. Their inherent hydrophilicity is a well-established strategy to enhance the aqueous solubility of PROTAC molecules, which are often large and lipophilic, thereby improving their compatibility with physiological environments.
This guide focuses on the specific role and application of Amino-PEG27-amine , a long-chain, flexible PEG-based linker used in the synthesis of advanced PROTACs. Its extended length and chemical properties provide distinct advantages and challenges in the rational design of potent protein degraders.
Core Function of this compound in PROTACs
This compound is a bifunctional linker featuring terminal amine groups, making it suitable for conjugation to POI and E3 ligase ligands during PROTAC synthesis. Its defining feature is the long 27-unit PEG chain, which dictates its primary roles in modulating a PROTAC's physicochemical and biological properties.
1. Enhancing Solubility and Physicochemical Profile: PROTACs often fall into the "beyond Rule of Five" chemical space due to their high molecular weight and large polar surface area, which can lead to poor aqueous solubility. The extended hydrophilic PEG chain of this compound significantly improves the water solubility of the final PROTAC conjugate, mitigating issues with aggregation and improving handling in aqueous buffers for biological assays.
2. Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the high polarity of a long PEG chain can be a barrier to passive diffusion across the lipid cell membrane, PEG linkers are more likely to adopt folded, compact conformations in nonpolar environments compared to rigid alkyl chains. This "chameleonic" behavior can shield the PROTAC's polar surface area, facilitating membrane traversal. However, excessive length can also reduce uptake, meaning the optimal number of PEG units must be empirically determined for each target system.
3. Optimizing Ternary Complex Formation: The length and flexibility of the linker are paramount for achieving a productive ternary complex. A linker that is too short may create steric hindrance, preventing the POI and E3 ligase from binding simultaneously. Conversely, an overly long linker might lead to unproductive binding geometries and an unstable complex. The substantial length of the this compound linker provides a wide range of conformational possibilities, increasing the likelihood of identifying an optimal orientation between the two proteins, which is crucial for efficient ubiquitination. Studies on various PROTACs have shown that systematically varying PEG linker length is a key strategy for optimizing degradation potency (DC50) and efficacy (Dmax).
Figure 1: Generalized mechanism of action for a PROTAC molecule.
Quantitative Data Analysis
The optimization of a PROTAC's linker is an empirical process, where linker length is systematically varied to achieve maximal degradation potency. The following tables summarize representative data from published studies, illustrating how PEG linker length impacts key performance metrics such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation), as well as cell permeability.
Table 1: Impact of PEG Linker Length on Degradation of Target Proteins
| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | < 12 atoms | No degradation | - | |
| 21 atoms | 3 | 96 | ||
| 29 atoms | 292 | 76 | ||
| Bruton's Tyrosine Kinase (BTK) | PEG units < 5 | Inefficient degradation | - | |
| PEG units = 9 | 5.9 | >90 | ||
| HaloTag | PEG units < 3 | Minimal degradation | ≤ 20 | |
| PEG units = 3 | 19 | > 95 |
This table collates data from multiple sources to illustrate a general principle. Direct comparison between different PROTAC systems should be made with caution.
Table 2: Impact of Linker Composition on Cell Permeability
| PROTAC (Targeting AR) | Linker Type | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 A→B Permeability (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Reference |
| PROTAC 14 | PEG | Low | 1.7 | 8.4 | |
| PROTAC 20d | PEG | - | High (8.6) | >12 |
Data shows that even with the same general linker class (PEG), minor structural changes can significantly impact permeability and efflux.
Experimental Protocols
Accurate characterization of a PROTAC requires robust and reproducible experimental methods. The following sections detail standardized protocols for the synthesis and evaluation of PROTACs utilizing an Amino-PEG-amine linker.
Protocol 1: Representative PROTAC Synthesis via Amide Coupling
This protocol describes a general method for conjugating a carboxylic acid-functionalized POI ligand and an NHS-ester activated E3 ligase ligand to this compound.
Materials:
-
POI-ligand-COOH
-
This compound
-
E3-ligand-NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Methodology:
-
Step A: First Amide Coupling:
-
Dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in DMF to the activated mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the resulting mono-functionalized PEG linker intermediate using reverse-phase HPLC.
-
-
Step B: Second Amide Coupling:
-
Dissolve the purified intermediate from Step A (1.0 eq) in anhydrous DMF.
-
Add the E3-ligand-NHS ester (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight (12-16 hours). Monitor progress by LC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete, purify the final PROTAC product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR.
-
Figure 2: Experimental workflow for a two-step PROTAC synthesis.
Protocol 2: Determination of DC50 and Dmax by Western Blot
This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cancer cell line expressing the POI (e.g., HeLa, THP-1).
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium, FBS, and antibiotics.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0.1, 1, 10, 100, 1000, 5000 nM).
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium and treat the cells with the PROTAC dilutions for a fixed duration (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the wash steps.
-
Perform the same immunoblotting procedure for the loading control protein (e.g., GAPDH).
-
-
Data Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control. The percentage of degradation is 100% minus this value.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Figure 3: Workflow for determining DC50 and Dmax via Western Blot.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate with a PVDF membrane and a matching 96-well acceptor plate).
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solution in DMSO.
-
Plate reader capable of UV-Vis absorbance measurements.
Methodology:
-
Membrane Coating:
-
Carefully coat the membrane of each well in the filter (donor) plate with 5 µL of the phospholipid solution.
-
-
Preparation of Solutions:
-
Prepare the acceptor solution by filling the wells of the acceptor plate with 300 µL of PBS.
-
Prepare the donor solution by diluting the PROTAC stock solution in PBS to a final concentration of ~100 µM (ensure final DMSO concentration is <1%).
-
-
Assay Incubation:
-
Add 200 µL of the PROTAC donor solution to each well of the coated filter plate.
-
Carefully place the filter plate on top of the acceptor plate, creating a "sandwich" where the lipid-coated membrane separates the donor and acceptor solutions.
-
Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
-
Concentration Measurement:
-
After incubation, carefully separate the plates.
-
Measure the final concentration of the PROTAC in both the donor (C_D(t)) and acceptor (C_A(t)) wells using a UV-Vis plate reader at the compound's λmax.
-
Also measure the initial concentration of the donor solution (C_D(0)).
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - C_A(t) / C_eq)] * (V_D * V_A) / ((V_D + V_A) * A * t)
-
Where:
-
C_eq = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A)
-
V_D = Volume of donor well (cm³)
-
V_A = Volume of acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (seconds)
-
-
Conclusion
The linker is an indispensable component of a PROTAC, and PEG-based linkers like this compound offer a powerful toolkit for optimizing degrader molecules. The extended, hydrophilic, and flexible nature of this linker provides a strategic means to enhance solubility, modulate cell permeability, and critically, to span the significant distance required to induce a productive ternary complex between a target protein and an E3 ligase. While the selection of linker length remains a largely empirical process, the principles and protocols outlined in this guide provide a robust framework for the rational design and rigorous evaluation of next-generation PROTACs. Future advances in structural biology and computational modeling will continue to refine our understanding, enabling the development of degraders with superior potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bifunctional PEG Linkers for Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional PEG Linkers: Bridging Molecules for Advanced Therapeutics and Diagnostics
Bifunctional Polyethylene Glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of drug delivery, bioconjugation, and diagnostics. These linkers consist of a flexible, water-soluble PEG chain with reactive functional groups at both ends, enabling the covalent connection of two different molecules. The incorporation of a PEG spacer offers numerous advantages, including increased hydrophilicity, improved stability, reduced immunogenicity, and enhanced pharmacokinetic profiles of the conjugated molecules.[1][2] This guide provides a comprehensive overview of bifunctional PEG linkers, their properties, applications, and the experimental methodologies for their use.
Core Concepts and Properties of Bifunctional PEG Linkers
Polyethylene glycol is a biocompatible and non-toxic polymer composed of repeating ethylene oxide units.[2] Bifunctional PEG linkers leverage these properties while providing reactive handles for conjugation. The key characteristics of bifunctional PEG linkers are determined by their structure, molecular weight, and the nature of their terminal functional groups.
Structural Classification:
-
Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends and are primarily used for crosslinking similar molecules or creating polymeric structures.[3][4]
-
Heterobifunctional PEG Linkers: Featuring two different reactive groups, these are the most commonly used type of PEG linkers. They allow for the sequential and controlled conjugation of two distinct molecules, which is crucial in applications like antibody-drug conjugates (ADCs) and targeted drug delivery systems.
-
Cleavable PEG Linkers: These linkers are designed with a labile bond within the PEG chain that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes. This allows for the controlled release of a conjugated molecule at a target site.
Physicochemical Properties:
The choice of a bifunctional PEG linker is critical and depends on the specific application. The table below summarizes the physicochemical properties of a selection of commercially available heterobifunctional PEG linkers.
| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| MAL-PEG4-NHS | Maleimide | NHS Ester | 513.5 | 25.7 |
| MAL-PEG36-NHS | Maleimide | NHS Ester | 1850.1 | 134.8 |
| DBCO-PEG4-NHS | DBCO | NHS Ester | 649.69 | 29.1 |
| Azide-PEG3-Maleimide | Azide | Maleimide | 369.37 | 22.4 |
| Azide-PEG4-NHS Ester | Azide | NHS Ester | 446.44 | 25.7 |
This table is a representative sample and not exhaustive. Data is compiled from various supplier specifications.
Applications of Bifunctional PEG Linkers
The unique properties of bifunctional PEG linkers have led to their widespread use in various biomedical applications.
Antibody-Drug Conjugates (ADCs)
In ADCs, a bifunctional PEG linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer antigen. The PEG linker enhances the solubility and stability of the ADC, and by using a cleavable linker, the drug can be released specifically within the tumor microenvironment, minimizing off-target toxicity. The general workflow for ADC production is depicted below.
Targeted Drug Delivery
Bifunctional PEG linkers are used to conjugate drugs to targeting ligands such as peptides or small molecules. This allows for the specific delivery of the drug to diseased tissues, enhancing its therapeutic efficacy while reducing side effects. Cleavable linkers are often employed to ensure that the drug is released only after reaching the target site.
Diagnostics and Imaging
PEG linkers are used to connect imaging agents (e.g., fluorescent dyes, radioisotopes) or diagnostic molecules (e.g., biotin) to targeting moieties. The PEG spacer improves the solubility and pharmacokinetic properties of the imaging probe, leading to better signal-to-noise ratios and clearer images.
Signaling Pathways Targeted by PEGylated Therapeutics
Many therapeutics developed using bifunctional PEG linkers, particularly ADCs, are designed to target specific signaling pathways that are dysregulated in cancer.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast and gastric cancers, leading to uncontrolled cell proliferation and survival. ADCs targeting HER2 deliver cytotoxic payloads directly to these cancer cells.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is another critical target in cancer therapy. Mutations and overexpression of EGFR can lead to increased cell growth, proliferation, and metastasis.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Anti-angiogenic therapies often target this pathway.
Quantitative Data on Bifunctional PEG Linkers
The performance of a bioconjugate is significantly influenced by the properties of the PEG linker. The following tables provide quantitative data from various studies.
Effect of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from Burke et al., 2017. This data shows that increasing PEG linker length generally decreases the clearance of ADCs in rats, leading to longer circulation times. |
Stability of Cleavable Hydrazone Linkers
| Linker Type | pH | Half-life (t½) |
| Aromatic Hydrazone | 7.4 | > 24 hours |
| Aromatic Hydrazone | 4.5 | ~ 24 hours |
| Acyl Hydrazone | 7.0 | > 2.0 hours |
| Acyl Hydrazone | 5.0 | 2.4 minutes |
| Data adapted from a comparative guide on hydrazone linker stability. This data highlights the pH-sensitive nature of hydrazone linkers, which are stable at physiological pH but cleave rapidly in the acidic environment of endosomes and lysosomes. |
Release Kinetics of Enzyme-Cleavable Peptide Linkers
| Linker Peptide Sequence | Serum Concentration | Half-life of Release (hours) |
| Short Peptide Linker 1 | 25% Mouse Serum | 0.5 |
| Short Peptide Linker 2 | 25% Mouse Serum | 12 |
| PEG-Linker-Drug (5kDa PEG) | Full Mouse Serum | 7 - 42 |
| PEG-Linker-Drug (20kDa PEG) | Full Mouse Serum | > 84 |
| Data adapted from a study on protease-dependent reversible PEGylation. This data demonstrates that the release rate of a drug from a PEGylated prodrug can be tuned by altering the peptide linker sequence and the size of the PEG chain. |
Detailed Experimental Protocols
The following section provides detailed methodologies for common experiments involving bifunctional PEG linkers.
Protocol for Antibody Conjugation using a MAL-PEG-NHS Linker
This protocol describes a two-step process for conjugating a thiol-containing molecule to an antibody using a heterobifunctional MAL-PEG-NHS linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
MAL-PEG-NHS linker
-
Thiol-containing payload
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
Step 1: Reaction of NHS Ester with Antibody
-
Equilibrate the vial of MAL-PEG-NHS linker to room temperature before opening.
-
Prepare a 10 mM stock solution of the MAL-PEG-NHS linker in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Remove excess, unreacted linker by buffer exchange using a desalting column or dialysis against PBS.
Step 2: Reaction of Maleimide with Thiol-Containing Payload
-
Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the payload solution to the maleimide-activated antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the final ADC conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload and other small molecules.
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
Protocol for Click Chemistry Conjugation using a DBCO-PEG-NHS Linker
This protocol outlines the conjugation of an azide-containing molecule to a protein via a copper-free click chemistry reaction using a DBCO-PEG-NHS linker.
Materials:
-
Protein with primary amine groups (e.g., antibody) in an amine-free, azide-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS linker
-
Azide-containing molecule
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC)
Procedure:
Step 1: Protein Activation with DBCO-PEG-NHS
-
Prepare a stock solution of the DBCO-PEG-NHS linker (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the linker solution to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess linker by buffer exchange into PBS.
Step 2: Click Reaction with Azide-Containing Molecule
-
Add the azide-containing molecule to the DBCO-activated protein solution. A 3- to 10-fold molar excess of the azide molecule is typically used.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using SEC to remove unreacted azide molecules.
Conclusion
Bifunctional PEG linkers are powerful and versatile tools that have significantly advanced the fields of bioconjugation and drug delivery. Their ability to modulate the physicochemical and pharmacokinetic properties of therapeutic and diagnostic agents has led to the development of more effective and safer products. The choice of linker, including its length, architecture, and terminal functional groups, is a critical design parameter that must be carefully considered to optimize the performance of the final conjugate. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize bifunctional PEG linkers in their work. As research in this area continues, we can expect the development of even more sophisticated and specialized PEG linkers to address the evolving challenges in medicine and biotechnology.
References
A Beginner's In-depth Technical Guide to Amino-PEG27-amine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Amino-PEG27-amine, a homobifunctional crosslinker, and its applications in bioconjugation. Tailored for those new to the field, this document details the fundamental principles, experimental protocols, and key considerations for successfully utilizing this versatile molecule in therapeutic and diagnostic development.
Introduction to this compound and PEGylation
This compound is a polyethylene glycol (PEG) derivative with primary amine groups at both ends of a 27-unit PEG chain. This structure allows for the covalent linkage of two molecules, each possessing a reactive group that can form a bond with an amine. The PEG backbone is a cornerstone of biopharmaceutical development, a process known as PEGylation, which involves the covalent attachment of PEG chains to molecules like proteins, peptides, and nanoparticles.
Key Benefits of PEGylation:
-
Increased Stability: The PEG chain can shield the conjugated molecule from enzymatic degradation, enhancing its stability in biological environments.
-
Prolonged Circulation Half-Life: The increased size of a PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation time in the bloodstream.
-
Reduced Immunogenicity: The PEG linker can mask antigenic sites on a therapeutic protein, lowering the chance of an immune response.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules, preventing aggregation.
This compound, with a molecular weight of approximately 1249.5 g/mol , offers a significant yet flexible spacer arm for a variety of bioconjugation applications, from creating antibody-drug conjugates (ADCs) to functionalizing nanoparticle surfaces.
Core Chemistries of this compound
The two primary amine groups of this compound are nucleophilic and readily react with specific functional groups to form stable covalent bonds. The most common reaction partners for amine groups in bioconjugation are N-hydroxysuccinimide (NHS) esters and carboxylic acids.
Reaction with NHS Esters
NHS esters are one of the most common amine-reactive chemical groups used in bioconjugation. They react with primary amines in a pH-dependent manner to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.
This reaction is most efficient in the pH range of 7.2 to 8.5. Below this range, the amine group is protonated and thus less nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation yield.
Reaction with Carboxylic Acids
Amino groups can also be conjugated to carboxylic acids (-COOH) through the formation of an amide bond. This reaction typically requires the use of a coupling agent, such as a carbodiimide, to activate the carboxyl group. A common two-step carbodiimide coupling reaction involves N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). EDC first activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester intermediate. This intermediate then readily reacts with the amine group of the this compound. This reaction is most efficient under acidic conditions (pH 4.5-5.6) for the initial activation step.
Quantitative Data for Bioconjugation Planning
The success of a bioconjugation reaction depends on carefully controlling various parameters. The following tables summarize key quantitative data to aid in experimental design.
| Table 1: Effect of pH on NHS Ester Reactions | |
| pH Level | Effect on Amine-NHS Ester Reaction |
| < 7.0 | Amine groups are protonated, leading to a slow reaction rate and low yield. |
| 7.2 - 8.5 | Optimal range for efficient conjugation with primary amines.[1] |
| > 8.5 | The rate of hydrolysis of the NHS ester increases significantly, competing with the conjugation reaction.[1][2] |
| Table 2: Recommended Molar Excess of Amine-Reactive Reagents | |
| Biomolecule Concentration | Recommended Molar Excess of NHS Ester |
| > 5 mg/mL | 5-10 fold |
| 1-5 mg/mL | 10-20 fold[3] |
| < 1 mg/mL | 20-50 fold[3] |
| Reaction Type | Recommended Molar Ratio |
| Amine-PEG with NHS Ester | 1:1 or 2:1 (NHS ester to amine) |
| Amine-PEG with Carboxylic Acid (EDC/NHS) | 1.2:1.2:1 (EDC:NHS:Carboxylic Acid) for activation |
| Table 3: Impact of PEGylation (1-5 kDa range) on Protein Properties | |
| Property | Observed Effect |
| Thermal Stability (Melting Temperature, Tm) | PEGylation generally leads to a slight increase or decrease in Tm, typically within a few degrees. The effect is protein-specific. |
| Circulation Half-Life | Can be significantly extended. For example, PEGylation of certain proteins can increase their half-life by a factor of 5 to 100. One study showed a 25-fold increase in terminal elimination half-life for a 20 kDa PEGylated protein (from 1.1 h to 28 h). |
| Hydrodynamic Radius | PEGylation substantially increases the hydrodynamic radius of a protein, more so than would be predicted by the increase in molecular weight alone. |
Experimental Protocols for Beginners
The following are detailed protocols for common bioconjugation reactions involving amino-functionalized PEG linkers.
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes the reaction of one of the amine groups on this compound with a molecule containing an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., a fluorescent dye, biotin, or drug)
-
Reaction Buffer: 0.1 M phosphate buffer or 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Anhydrous, amine-free organic solvent (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF))
-
Quenching Reagent: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification tools (e.g., size-exclusion chromatography column or dialysis cassette)
Methodology:
-
Reagent Preparation:
-
Equilibrate the NHS ester-activated molecule and this compound to room temperature before opening the vials to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the NHS ester-activated molecule in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Prepare a stock solution of this compound in the Reaction Buffer.
-
-
Beginner's Calculation Corner:
-
Objective: To achieve a 1:1 molar ratio of NHS ester to this compound.
-
Step 1: Calculate moles of this compound.
-
Moles = (Mass of this compound in g) / (Molecular Weight of this compound in g/mol )
-
(MW of this compound ≈ 1249.5 g/mol )
-
-
Step 2: Calculate the required mass of the NHS ester-activated molecule.
-
Mass = (Moles from Step 1) x (Molecular Weight of NHS ester molecule in g/mol )
-
-
Step 3: Prepare the stock solution and determine the volume to add.
-
Volume to add (µL) = (Mass from Step 2 in mg) / (Concentration of stock solution in mg/µL)
-
-
-
Conjugation Reaction:
-
Add the calculated volume of the NHS ester stock solution to the this compound solution while gently stirring. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and consume any unreacted NHS ester, add the Quenching Reagent to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted reagents and byproducts from the mono-functionalized PEG linker using size-exclusion chromatography or dialysis.
-
Protocol 2: Conjugating a Protein to the Mono-functionalized Amine-PEG-Linker via EDC/NHS Chemistry
This protocol describes the conjugation of the remaining amine group on the purified product from Protocol 1 to the carboxylic acid groups on a protein.
Materials:
-
Purified mono-functionalized Amine-PEG-Linker
-
Protein with accessible carboxyl groups
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.6
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent: 1 M Hydroxylamine or an amine-containing buffer like Tris.
-
Purification tools (e.g., size-exclusion chromatography column or dialysis cassette)
Methodology:
-
Protein Preparation:
-
Buffer exchange the protein into the Activation Buffer. The protein concentration should typically be 1-10 mg/mL.
-
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the protein solution (e.g., 10-fold molar excess of EDC and 25-fold molar excess of Sulfo-NHS over the protein).
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Immediately after activation, buffer exchange the activated protein into the Conjugation Buffer to raise the pH.
-
Add the mono-functionalized Amine-PEG-Linker to the activated protein solution. A 10- to 50-fold molar excess of the linker over the protein is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to hydrolyze any unreacted NHS esters on the protein.
-
-
Purification:
-
Purify the final PEGylated protein conjugate using size-exclusion chromatography or dialysis to remove excess linker and reaction byproducts.
-
Characterization of the Bioconjugate
After purification, it is essential to characterize the final conjugate to confirm successful PEGylation and assess its purity.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): PEGylated proteins will migrate slower on an SDS-PAGE gel than their non-PEGylated counterparts, appearing as a band with a higher apparent molecular weight. Due to the hydrodynamic properties of PEG, this apparent molecular weight is often greater than the actual molecular weight.
-
Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their size. The PEGylated conjugate will elute earlier than the unconjugated protein. SEC-HPLC can be used to assess the purity of the conjugate and quantify the amount of remaining unreacted protein.
-
Mass Spectrometry (MS): MS can be used to determine the precise molecular weight of the conjugate, confirming the number of PEG linkers attached to the biomolecule.
Visualizing Workflows and Pathways
Understanding the sequence of events in a bioconjugation experiment or the subsequent biological interactions of the conjugate is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a potential cellular pathway.
References
Amino-PEG27-amine: A Technical Guide to Safety and Handling for Researchers and Drug Development Professionals
Introduction
Amino-PEG27-amine is a bifunctional, high molecular weight polyethylene glycol (PEG) derivative that has garnered significant interest in the field of drug development, particularly as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). Its long, flexible, and hydrophilic 27-unit PEG chain can critically influence the solubility, cell permeability, and efficacy of the resulting therapeutic agents. This in-depth technical guide provides a comprehensive overview of the safety, handling, and core applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a diamine-terminated polyethylene glycol. A summary of its key computed physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C56H116N2O27 | PubChem[1] |
| Molecular Weight | 1249.5 g/mol | PubChem[1] |
| XLogP3 | -5.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 29 | PubChem[1] |
| Rotatable Bond Count | 82 | PubChem |
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in powdered form or when preparing solutions.
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. Do not inhale dust or vapors.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: In case of skin contact, immediately wash with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Toxicological Summary of Related Compounds:
Quantitative toxicological data for this compound is not available. However, data for other polyethylene glycol compounds can provide some context. Generally, PEGs are considered to have low toxicity.
| Compound | Test | Species | Route | Value |
| Polyethylene Glycol (general) | LD50 | Rat | Oral | > 50,000 mg/kg |
| Polyethylene Glycol 400 | LD50 | Rat | Oral | 28,000 mg/kg |
| Amylamine | LD50 | Rat | Oral | 470 mg/kg |
| Amylamine | LC50 | Rat | Inhalation | 2000 ppm (4h) |
Note: The toxicity of amines can be significantly different from that of PEG compounds. The data for amylamine is provided for comparative purposes as a small molecule amine and is not directly representative of the much larger and predominantly PEG-like structure of this compound.
Experimental Protocols
This compound is primarily utilized as a flexible linker in the synthesis of PROTACs. The two primary amine groups allow for the covalent conjugation of a target protein ligand and an E3 ubiquitin ligase ligand. A general protocol for the synthesis of a PROTAC via amide bond formation is outlined below.
Protocol: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a two-step process where the this compound linker is sequentially coupled to the E3 ligase ligand and the target protein ligand.
Materials:
-
This compound
-
E3 Ligase Ligand with a carboxylic acid or activated ester (e.g., NHS ester)
-
Target Protein Ligand with a carboxylic acid or activated ester
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Boc-protected this compound (if stepwise synthesis is desired)
-
Deprotection agent (e.g., TFA in DCM)
-
Analytical and preparative HPLC
-
Mass spectrometer
Step 1: Coupling of the First Ligand to the this compound Linker
-
Activation of Carboxylic Acid (if applicable): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated E3 ligase ligand solution, add a solution of mono-Boc-protected this compound (1.2 eq) in anhydrous DMF. Allow the reaction to stir at room temperature for 2-12 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the mono-conjugated intermediate.
Step 2: Deprotection and Coupling of the Second Ligand
-
Boc Deprotection: Dissolve the purified mono-conjugated intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v). Stir the solution at room temperature for 1-2 hours.
-
Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM several times to ensure complete removal of residual acid. The deprotected amine is often used in the next step without further purification.
-
Coupling of the Second Ligand: Activate the carboxylic acid of the target protein ligand (1.0 eq) using the same procedure as in Step 1. To this activated solution, add the deprotected amine-PEG-ligand intermediate (1.2 eq) dissolved in anhydrous DMF, along with DIPEA to neutralize the TFA salt.
-
Final PROTAC Synthesis: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.
-
Final Purification: Upon completion, perform an aqueous work-up as described in Step 1. Purify the final PROTAC product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic mechanism by which a PROTAC, utilizing a linker such as this compound, induces the degradation of a target protein of interest (POI).
Caption: A diagram of the PROTAC-mediated protein degradation signaling pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
This diagram outlines a typical workflow for the development of a PROTAC, from initial synthesis to biological evaluation.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
References
Commercial Suppliers of Amino-PEG27-amine: A Technical Guide
For researchers, scientists, and drug development professionals, sourcing high-purity and well-characterized chemical reagents is a critical first step in any experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for Amino-PEG27-amine, a bifunctional linker increasingly utilized in the development of sophisticated bioconjugates and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a hydrophilic, discrete-length polyethylene glycol (PEG) linker with terminal primary amine groups. The 27-unit PEG chain imparts enhanced solubility and favorable pharmacokinetic properties to the conjugated molecules. The bifunctional nature of the terminal amines allows for the covalent linkage of two different molecular entities, a crucial feature in the design of PROTACs, which simultaneously bind a target protein and an E3 ubiquitin ligase to induce targeted protein degradation.
Commercial Availability and Supplier Information
A number of chemical suppliers offer this compound and related PEG derivatives. The following table summarizes key quantitative data for this compound from several prominent commercial vendors. Please note that pricing and availability are subject to change and it is recommended to visit the supplier's website for the most current information.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Purity | Price (USD) |
| MedChemExpress | This compound | HY-133330 | 2252208-09-4 | 1249.52 | >98% (by NMR & LCMS) | Inquire |
| Ambeed | This compound | A333330 | 2252208-09-4 | 1249.52 | >95% | Inquire |
| Precise PEG | This compound | Not specified | Not specified | Not specified | >95% | Inquire |
| BOC Sciences | This compound | Not specified | 2252208-09-4 | 1249.52 | Not specified | Inquire |
| BroadPharm | Amino-PEG-Amine | (Various lengths available) | (Varies) | (Varies) | >95% | Inquire |
Note: Some suppliers may not list this compound as a stock item but can provide it through custom synthesis.
Key Applications and Signaling Pathways
The primary application of this compound is in the synthesis of PROTACs. The linker bridges a target protein ligand and an E3 ligase ligand, facilitating the formation of a ternary complex. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-Mediated Protein Degradation Pathway.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for the synthesis of a PROTAC molecule using a step-wise approach with a Boc-protected amine on one end of the PEG linker. This allows for directional synthesis.
Materials:
-
Boc-NH-PEG27-amine
-
Target Protein Ligand with a carboxylic acid functional group (Ligand-COOH)
-
E3 Ligase Ligand with a carboxylic acid functional group (E3-Ligand-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Step 1: Coupling of Target Protein Ligand to the Linker a. Dissolve Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature. c. Add a solution of Boc-NH-PEG27-amine (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS. e. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Purify the crude product (Boc-NH-PEG27-Ligand) by flash column chromatography.
-
Step 2: Deprotection of the Boc Group a. Dissolve the purified Boc-NH-PEG27-Ligand (1.0 eq) in a 1:1 mixture of DCM and TFA. b. Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. c. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt (H2N-PEG27-Ligand) is often used in the next step without further purification.
-
Step 3: Coupling of the E3 Ligase Ligand a. Dissolve E3-Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature. c. Add a solution of H2N-PEG27-Ligand (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS. e. Upon completion, quench the reaction with water and extract the product. f. Purify the final PROTAC molecule by preparative HPLC.
Caption: PROTAC Synthesis Workflow.
Conclusion
This compound is a valuable tool for researchers in drug discovery and chemical biology. Its discrete length and bifunctional nature make it an ideal linker for the construction of complex biomolecules, particularly PROTACs. The commercial availability from multiple suppliers, as outlined in this guide, provides researchers with options to source this critical reagent for their studies. The provided experimental protocol offers a general framework for the synthesis of PROTACs, which can be adapted to specific target and E3 ligase ligands. As the field of targeted protein degradation continues to expand, the demand for well-defined linkers like this compound is expected to grow.
The Strategic Advantage of Long-Chain PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Long-chain Polyethylene Glycol (PEG) linkers have become indispensable tools in modern drug development, offering a versatile strategy to enhance the therapeutic potential of a wide range of molecules, from small-molecule drugs to large biologics like antibodies and proteins. Their unique physicochemical properties allow for significant improvements in pharmacokinetics, solubility, and stability, ultimately leading to more effective and safer therapies. This technical guide provides a comprehensive overview of the core features of long-chain PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Core Principles of PEGylation with Long-Chain Linkers
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1] The covalent attachment of long-chain PEG molecules to a therapeutic agent, a process known as PEGylation, imparts several beneficial properties. The primary mechanism behind these advantages is the formation of a large hydrodynamic radius and a "stealth" shield around the conjugated molecule. This shield masks the therapeutic from the host's immune system and proteolytic enzymes, leading to a range of favorable outcomes.[2][3]
Key benefits of utilizing long-chain PEG linkers include:
-
Prolonged Circulation Half-Life: The increased size of the PEGylated conjugate significantly reduces its renal clearance, leading to a longer presence in the bloodstream.[4][5]
-
Enhanced Stability: The PEG chain protects the attached molecule from enzymatic degradation, improving its stability in biological environments.
-
Improved Solubility: The hydrophilic nature of PEG can dramatically increase the solubility of hydrophobic drugs, facilitating their formulation and administration.
-
Reduced Immunogenicity: By masking antigenic epitopes on the surface of therapeutic proteins, PEG linkers can minimize the risk of an immune response.
-
Controlled Drug Release: In advanced applications, cleavable long-chain PEG linkers can be engineered to release the therapeutic agent at a specific target site, such as a tumor microenvironment.
Quantitative Impact of Long-Chain PEG Linkers
The length of the PEG chain is a critical parameter that can be tailored to achieve the desired pharmacokinetic and pharmacodynamic profile. The following tables summarize the quantitative effects of long-chain PEG linkers on key drug properties.
Table 1: Effect of Long-Chain PEG Linker Length on Circulation Half-Life
| Molecule Type | No PEG Linker (Half-Life) | 4 kDa PEG Linker (Half-Life) | 10 kDa PEG Linker (Half-Life) | Fold Increase (10 kDa vs. No PEG) | Reference(s) |
| Affibody-Drug Conjugate | 19.6 min | 49.2 min | 219.0 min | 11.2 |
Table 2: Influence of Long-Chain PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Cell Line | No PEG Linker (IC50) | 4 kDa PEG Linker (IC50) | 10 kDa PEG Linker (IC50) | Reference(s) |
| NCI-N87 | Not specified | 4.5-fold reduction in cytotoxicity | 22-fold reduction in cytotoxicity | |
| BT-474 | Not specified | 6.5-fold reduction in cytotoxicity | 22.5-fold reduction in cytotoxicity |
Note: In this context, a reduction in cytotoxicity (higher IC50) is observed in vitro. However, the significantly extended half-life often leads to improved overall in vivo efficacy.
Table 3: Impact of PEG Molecular Weight on the Solubility of Simvastatin
| Formulation | Saturated Solubility (µg/mL) | Reference(s) |
| Intact Simvastatin | 8.74 | |
| Simvastatin with PEG 12000 | 24.83 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful synthesis, purification, and characterization of PEGylated therapeutics.
Protocol 1: Amine-Reactive PEGylation using NHS Ester Chemistry
This protocol describes a common method for conjugating an N-hydroxysuccinimide (NHS) ester-activated PEG to a protein via primary amines (e.g., lysine residues).
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and hydrolyzes rapidly.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The reaction volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM.
-
Purification: Remove unreacted PEG and other byproducts by Size Exclusion Chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, MALDI-TOF mass spectrometry, and functional assays.
Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry
This protocol is for the site-specific conjugation of a maleimide-activated PEG to a protein containing free sulfhydryl groups (e.g., cysteine residues).
Materials:
-
Thiol-containing protein
-
Maleimide-activated PEG
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Reducing agent (if cysteine residues are in disulfide bonds, e.g., TCEP)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in a thiol-free buffer. If necessary, reduce disulfide bonds to generate free thiols using a suitable reducing agent and subsequently remove the reducing agent.
-
PEG-Maleimide Preparation: Dissolve the PEG-maleimide in the reaction buffer immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the PEGylated protein using Size Exclusion Chromatography (SEC) to remove unreacted PEG and protein.
-
Characterization: Characterize the conjugate using methods such as MALDI-TOF MS to confirm the molecular weight and SDS-PAGE to assess purity.
Protocol 3: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an effective method for purifying larger PEGylated conjugates from smaller, unreacted components.
Materials:
-
Crude PEGylation reaction mixture
-
SEC column with an appropriate molecular weight cutoff
-
Isocratic mobile phase (e.g., PBS)
-
HPLC or FPLC system
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the crude reaction mixture onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated protein will elute first, followed by the unreacted protein and then the smaller unreacted PEG.
-
Fraction Collection: Collect fractions corresponding to the desired PEGylated product peak.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to confirm purity and concentration.
Protocol 4: Characterization of PEGylated Conjugates by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique to determine the molecular weight of the PEGylated conjugate and to assess the degree of PEGylation.
Materials:
-
Purified PEGylated protein sample
-
MALDI matrix (e.g., sinapinic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the purified PEGylated protein solution with the MALDI matrix solution.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to dry completely, allowing co-crystallization of the sample and matrix.
-
Data Acquisition: Insert the target plate into the mass spectrometer. Acquire mass spectra in the appropriate mass range.
-
Data Analysis: The resulting spectrum will show a series of peaks, each corresponding to the protein conjugated with a different number of PEG chains. This allows for the determination of the average degree of PEGylation and the distribution of different PEGylated species.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental processes.
Caption: Mechanism of drug delivery by PEGylated liposomes.
Caption: Inhibition of the JAK-STAT pathway by Pegvisomant.
Caption: Workflow for in vivo efficacy testing of a PEGylated ADC.
Conclusion
Long-chain PEG linkers represent a powerful and versatile platform technology in drug development. By carefully selecting the appropriate PEG chain length and conjugation chemistry, researchers can significantly improve the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutic agents. The ability to prolong circulation, enhance stability and solubility, and reduce immunogenicity has led to the successful development of numerous PEGylated drugs on the market. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of long-chain PEG linkers in their research and therapeutic development programs.
References
- 1. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amino-PEG27-amine Conjugation in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG27-amine is a bifunctional, hydrophilic linker predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] This linker, characterized by a polyethylene glycol (PEG) chain of 27 ethylene oxide units, offers a significant degree of flexibility and hydrophilicity to the resulting PROTAC molecule. These properties can enhance solubility, improve cell permeability, and optimize the spatial orientation of the two ligands, which is critical for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3]
The primary application of this compound is to connect a ligand that binds to a protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[4] The terminal primary amine groups of the PEG linker allow for versatile conjugation to these ligands through stable amide bond formation or other amine-reactive chemistries. The length of the PEG linker is a critical parameter influencing the efficacy of the PROTAC, with longer linkers like PEG27 often being beneficial for spanning the distance between the target protein and the E3 ligase.[5]
Core Principles of this compound in PROTAC Design
The strategic incorporation of an this compound linker in a PROTAC molecule is governed by several key principles:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to facilitate the formation of a stable ternary complex, which is essential for subsequent ubiquitination of the target protein.
-
Solubility and Physicochemical Properties: The hydrophilic nature of the PEG chain can improve the solubility of often lipophilic PROTAC molecules, which is a common challenge in their development.
-
Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt a conformation that shields its polar surface area, potentially aiding in passive diffusion across cell membranes.
-
Degradation Efficacy: The length of the linker directly impacts the degradation efficiency of the PROTAC, which is typically measured by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
Quantitative Data on the Impact of PEG Linker Length in PROTACs
The selection of an appropriate linker length is a critical optimization step in PROTAC design. The following tables summarize representative data from the literature, illustrating the effect of PEG linker length on the degradation efficiency of different PROTACs. While specific data for a PEG27 linker is not always available, the trends observed with varying PEG chain lengths provide valuable insights for rational PROTAC design.
Table 1: Effect of PEG Linker Length on Degradation of TANK-binding kinase 1 (TBK1)
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | No degradation |
| 12-29 | Submicromolar | > 75% |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 2: Influence of PEG Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| dBET57 | C2 | >1000 | <20 |
| dBET1 | C4 | ~100 | ~60 |
| dBET6 | C8 | ~30 | >80 |
| BETd-24-6 | PEG linker | ~10 | >90 |
Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Binding Affinity (IC50, nM) | Degradation Potency (DC50, nM) |
| PEG | 12 | Similar | Less Potent |
| PEG | 16 | Similar | More Potent |
Experimental Protocols
The synthesis of a PROTAC using an this compound linker typically involves a modular approach with two key conjugation steps. The following protocols describe common methods for forming amide bonds between the linker and the respective ligands.
Protocol 1: Amide Bond Formation using HATU Coupling
This protocol describes the coupling of a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) to one of the primary amine groups of this compound.
Materials:
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard organic synthesis glassware
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Slowly add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the mono-conjugated product.
-
The second ligand (also with a carboxylic acid) can be coupled to the remaining free amine of the PEG linker using the same procedure.
Protocol 2: Two-Step EDC/NHS Coupling in Aqueous Buffer
This protocol is suitable for conjugating this compound to a carboxylated surface or a biomolecule in an aqueous environment.
Materials:
-
Carboxylated molecule or surface
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
This compound
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine)
-
DTT (Dithiothreitol) for quenching EDC (optional)
Procedure:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature.
-
Dissolve the carboxylated molecule in Activation Buffer.
-
Add EDC and NHS to the carboxylated molecule solution and react for 15 minutes at room temperature to form the NHS-ester.
-
(Optional) Add DTT to quench the excess EDC. For surfaces, this step can be skipped and the surface washed with Coupling Buffer.
-
Immediately add the this compound, dissolved in Coupling Buffer, to the activated molecule.
-
React for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Quenching Buffer and incubate for 15 minutes.
-
Purify the conjugate using dialysis, size-exclusion chromatography, or other appropriate methods to remove unreacted reagents.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
References
Application Notes and Protocols: Synthesis of PROTACs Using Amino-PEG27-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.
Amino-PEG27-amine is a long-chain, hydrophilic polyethylene glycol (PEG) linker that offers several advantages in PROTAC design. Its extended length provides significant spatial separation between the POI and E3 ligase ligands, which can be crucial for optimal ternary complex formation and subsequent ubiquitination. The hydrophilic nature of the PEG chain enhances the solubility and cell permeability of the resulting PROTAC, addressing common challenges associated with the high molecular weight and lipophilicity of these molecules. This application note provides detailed protocols and data for the synthesis and evaluation of PROTACs utilizing the this compound linker.
Core Principles of PROTAC Action with PEG Linkers
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The length and flexibility of the linker are critical for the successful formation of a productive ternary complex. A linker that is too short may cause steric hindrance, while an overly long or rigid linker may not allow for the optimal orientation of the two proteins. Long-chain PEG linkers like this compound offer a high degree of flexibility and a substantial reach, increasing the probability of forming a stable and effective ternary complex.
Data Presentation: A Case Study of a BRD4-Targeting PROTAC
To illustrate the application of this compound in PROTAC synthesis, we present a case study of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target. In this example, the PROTAC is constructed using a known BRD4 inhibitor (e.g., JQ1) as the POI ligand and a derivative of thalidomide to recruit the Cereblon (CRBN) E3 ligase.
Table 1: Quantitative Data for a BRD4-Targeting PROTAC with an this compound Linker
| Parameter | Value | Description |
| Binding Affinity (BRD4) | Kd = 85 nM | Dissociation constant for the binding of the PROTAC to BRD4, indicating strong target engagement. |
| Binding Affinity (CRBN) | Kd = 1.2 µM | Dissociation constant for the binding of the PROTAC to the CRBN E3 ligase. |
| Degradation Potency (DC50) | 25 nM | The concentration of the PROTAC required to induce 50% degradation of the target protein (BRD4) in cellular assays. |
| Maximal Degradation (Dmax) | >95% | The maximum percentage of target protein degradation achieved at saturating concentrations of the PROTAC. |
| Cell Permeability | High | The hydrophilic nature of the long PEG linker contributes to good cell membrane permeability. |
| Solubility | >100 µM | Enhanced aqueous solubility due to the hydrophilic PEG chain, facilitating formulation and in vitro assays. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. The synthesis is typically performed in a modular fashion, involving the sequential coupling of the POI ligand and the E3 ligase ligand to the bifunctional linker.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a two-step synthesis involving the formation of amide bonds between the this compound linker and carboxylic acid-functionalized POI and E3 ligase ligands.
Step 1: Coupling of the POI Ligand to the this compound Linker
-
Reagents and Materials:
-
POI ligand with a carboxylic acid functional group (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.
-
Slowly add the solution of this compound to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG27-amine intermediate.
-
Step 2: Coupling of the E3 Ligase Ligand to the POI-PEG27-amine Intermediate
-
Reagents and Materials:
-
E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide-COOH) (1.0 eq)
-
POI-PEG27-amine intermediate (from Step 1) (1.1 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the POI-PEG27-amine intermediate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
PROTAC Synthesis Workflow
Caption: Workflow for the synthesis of a PROTAC using this compound.
Simplified BRD4 Signaling Pathway
Caption: Simplified signaling pathway of BRD4 and its inhibition by a PROTAC.
Application Notes and Protocols for Amino-PEG27-amine in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index.[1] Poly(ethylene glycol) (PEG) linkers have emerged as a valuable tool in ADC design due to their hydrophilicity, which can mitigate aggregation associated with hydrophobic payloads and improve the pharmacological properties of the conjugate.[2][3]
This document provides detailed application notes and protocols for the use of a long-chain PEG linker, Amino-PEG27-amine, in the development of ADCs. This hydrophilic, homobifunctional linker, featuring primary amine groups at both ends of a 27-unit PEG chain, offers a significant spacer that can influence the physicochemical and biological properties of the resulting ADC. These notes will cover the rationale for using a long-chain PEG linker, key quantitative data to consider, and detailed experimental protocols for synthesis, characterization, and evaluation of ADCs utilizing an this compound linker.
Rationale for Using this compound Linker
The use of a long-chain, hydrophilic linker like this compound in ADC development is predicated on several key advantages:
-
Enhanced Hydrophilicity and Solubility: The extended PEG chain imparts a high degree of hydrophilicity to the ADC, which is particularly beneficial when conjugating hydrophobic payloads. This increased solubility helps to prevent aggregation, a common challenge in ADC manufacturing and formulation.[4]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the payload, which can shield it from premature clearance mechanisms, thereby extending the ADC's circulation half-life.[5] This prolonged exposure can lead to greater accumulation of the ADC in the tumor tissue.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload complex, potentially reducing the immunogenicity of the ADC.
-
Steric Hindrance and Bystander Effect: The long PEG chain provides significant spatial separation between the antibody and the payload. This can minimize the impact of the payload on the antibody's antigen-binding affinity. Furthermore, for ADCs with cleavable linkers, the released payload's ability to diffuse and kill neighboring antigen-negative tumor cells (the bystander effect) can be influenced by the linker's properties.
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs constructed with long-chain PEG linkers. It is important to note that specific values for an this compound linker will be dependent on the specific antibody, payload, and conjugation chemistry used. The data presented here are illustrative and based on findings for similar long-chain PEG linkers.
Table 1: Representative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
| Linker | Half-life (t½) Extension (fold increase vs. no PEG) | Clearance (mL/day/kg) | Reference |
| No PEG | 1.0 | High | |
| Short-chain PEG (e.g., PEG8) | 2-4 | Moderate | |
| Long-chain PEG (e.g., 10 kDa) | 11.2 | Low |
Table 2: Representative In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Cell Line | Linker | IC50 (nM) | Reference |
| HER2-positive (NCI-N87) | No PEG | 4.94 | |
| HER2-positive (NCI-N87) | 4 kDa PEG | 31.9 | |
| HER2-positive (NCI-N87) | 10 kDa PEG | 111.3 | |
| HER2-positive (BT-474) | No PEG | 2.48 | |
| HER2-positive (BT-474) | 4 kDa PEG | 26.2 | |
| HER2-positive (BT-474) | 10 kDa PEG | 83.5 |
Note: Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting payload-target interaction. However, this can be offset by improved in vivo efficacy due to better pharmacokinetics.
Experimental Protocols
The following protocols provide a general framework for the synthesis, characterization, and evaluation of an ADC using an this compound linker.
Protocol 1: Two-Step Synthesis of an ADC via Lysine Conjugation
This protocol describes the conjugation of a payload to the surface-exposed lysine residues of an antibody using a heterobifunctional crosslinker activated for reaction with the this compound linker.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Payload with a reactive group (e.g., carboxylic acid)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Activation of Payload:
-
Dissolve the payload and a 1.2-fold molar excess of NHS in anhydrous DMF.
-
Add a 1.2-fold molar excess of DCC or EDC to the solution.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS-activated payload.
-
-
Synthesis of Payload-PEG27-amine Conjugate:
-
Dissolve this compound in anhydrous DMF.
-
Add the activated payload solution to the this compound solution in a 1:1.1 molar ratio (payload:PEG).
-
Stir the reaction at room temperature overnight.
-
Purify the payload-PEG27-amine conjugate using reverse-phase HPLC.
-
-
Activation of Payload-PEG27-amine Conjugate:
-
The remaining terminal amine on the purified payload-PEG27-amine can be modified to introduce a reactive group for antibody conjugation (e.g., conversion to a maleimide for cysteine conjugation or activation of a newly introduced carboxyl group with NHS ester for lysine conjugation). For this protocol, we will assume the generation of a heterobifunctional linker where one amine of this compound has reacted with the payload, and the other needs to be activated for reaction with the antibody's lysines. A common strategy is to use an NHS-PEG-amine linker from the start. However, to utilize the provided this compound, one could react it with a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to introduce a maleimide group, or with a linker containing a protected carboxyl group which is later deprotected and activated.
-
Alternative and more direct approach: Activate a payload containing a carboxyl group with a linker such as NHS-PEG27-NHS, and then react this with the antibody. As this compound is homobifunctional, a more controlled, stepwise conjugation strategy is recommended to avoid antibody cross-linking.
-
-
Antibody Preparation:
-
Buffer exchange the mAb into a conjugation buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated payload-PEG27-linker conjugate to the antibody solution at a desired molar excess (e.g., 5- to 20-fold).
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated payload-linker and other small molecules by SEC using a column equilibrated with PBS.
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR. The increasing hydrophobicity with each conjugated payload allows for the separation of species with different numbers of drugs.
-
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The area of each peak, corresponding to a specific DAR, is integrated.
-
The average DAR is calculated as the weighted average of the different drug-loaded species.
-
2. Purity and Aggregation Analysis:
-
Method: Size-Exclusion Chromatography (SEC) is used to assess the purity and extent of aggregation of the ADC.
-
Procedure:
-
Inject the purified ADC onto an SEC column.
-
The percentage of the monomeric peak relative to the total peak area indicates the purity and the percentage of aggregates.
-
3. Mass Spectrometry:
-
Method: Intact mass analysis by LC-MS can confirm the successful conjugation and provide information on the distribution of drug-loaded species. Peptide mapping can identify the specific lysine residues that have been conjugated.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the medium from the cells and add the ADC or control solutions.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol evaluates the anti-tumor activity of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Antigen-positive human tumor cells
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Implant the antigen-positive tumor cells subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
-
Treatment:
-
Administer the ADC, unconjugated antibody, or vehicle control to the mice (e.g., via intravenous injection) according to the desired dosing schedule.
-
-
Monitoring:
-
Measure the tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Evaluate the statistical significance of the anti-tumor effect of the ADC compared to the control groups.
-
Visualizations
General Mechanism of Action for an ADC
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow for ADC Development
Caption: A typical experimental workflow for the development and evaluation of an ADC.
Signaling Pathway for an ADC with a Microtubule Inhibitor Payload (e.g., MMAE)
References
Application Notes and Protocols: Crosslinking Peptides with Amino-PEG27-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent crosslinking of peptides using polyethylene glycol (PEG) linkers is a powerful strategy in drug discovery and biomedical research. PEGylation, the process of attaching PEG chains to molecules, can enhance the therapeutic properties of peptides by increasing their hydrodynamic size, improving solubility, extending circulating half-life, and reducing immunogenicity.[1][2][3] Specifically, the use of a long, flexible, homobifunctional linker like Amino-PEG27-amine allows for the creation of peptide dimers. These dimeric constructs can be engineered to simultaneously engage two receptor binding sites, leading to enhanced biological activity through induced receptor dimerization and subsequent activation of downstream signaling pathways.[4][5]
This document provides detailed application notes and protocols for the crosslinking of peptides using this compound. It is intended for researchers and professionals in the fields of peptide chemistry, pharmacology, and drug development.
Applications
The primary application for crosslinking two peptides with this compound is the generation of bivalent ligands designed to induce receptor dimerization. Many cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), are known to form dimers or higher-order oligomers upon activation. By linking two receptor-binding peptides, the resulting dimeric molecule can bridge two receptor monomers, stabilizing the dimeric state and triggering a more potent and sustained downstream signal compared to the monomeric peptide alone.
Key applications include:
-
Enhanced Receptor Activation: Creating peptide agonists with significantly higher potency.
-
Development of Novel Therapeutics: Designing drugs for diseases where receptor dimerization is a key pathological mechanism.
-
Probing Receptor Biology: Using well-defined dimeric ligands to study the structural and functional aspects of receptor dimerization.
-
Targeted Drug Delivery: Crosslinking a targeting peptide to a therapeutic peptide to enhance localization and efficacy.
Data Presentation
The dimerization of peptides via a PEG linker can lead to a substantial improvement in their biological activity. The following tables summarize representative quantitative data from studies comparing monomeric peptides to their PEG-linked dimeric counterparts.
| Peptide Target | Metric | Monomeric Peptide | PEG-Linked Dimeric Peptide | Fold Improvement | Reference |
| CXCR4 Receptor | Binding Affinity (IC50) | 2 µM | 65 nM | ~31x | |
| CXCR4 Receptor | Antagonist Activity (IC50) | >10 µM | 22 nM | >450x | |
| VEGF | Binding Affinity (Kd) | ~400 nM | ~10 nM | 40x | |
| αvβ3 Integrin | Binding Potential (Bp(ND)) | 2.75 | 5.87 | ~2.1x |
Table 1: Comparison of Binding Affinities and Potencies of Monomeric vs. PEG-Linked Dimeric Peptides.
| Peptide | Modification | Antimicrobial Activity (MIC) | Hemolytic Activity | Reference |
| IDR1018 | None | 8-16 µg/mL | High | |
| IDR1018 | N-terminal PEG6 | 32-64 µg/mL | Low | |
| Ctx-Ha | Monomer | Not specified | Low | |
| Ctx-Ha | Dimer | No improvement | 50x higher |
Table 2: Effects of PEGylation and Dimerization on Peptide Activity and Toxicity.
Experimental Protocols
Crosslinking two different peptides (Peptide A and Peptide B) with a homobifunctional linker like this compound requires a sequential conjugation strategy to avoid the formation of undesired homodimers (A-A and B-B). This can be achieved by using protecting groups or by carefully controlling the stoichiometry of the reactants. The following protocol outlines a general approach using a protection strategy.
Materials and Reagents
-
Peptide A (with a single reactive carboxyl group, e.g., on a C-terminal Gly or an Asp/Glu side chain; other reactive groups like amines should be protected)
-
Peptide B (with a single reactive carboxyl group; other reactive groups protected)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Boc-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) or other suitable amine protecting reagent
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Protocol: Sequential Crosslinking of Two Peptides
Step 1: Mono-protection of this compound
-
Dissolve this compound in anhydrous DMF.
-
Add Boc-ON (1.0 equivalent) and TEA (1.0 equivalent).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the mono-Boc-protected PEG linker.
-
Purify the mono-Boc-Amino-PEG27-amine by column chromatography.
Step 2: Conjugation of Peptide A to the Mono-protected PEG Linker
-
Dissolve Peptide A (with its free carboxyl group) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and DCC or EDC (1.1 equivalents).
-
Stir at 0°C for 15 minutes, then at room temperature for 2 hours to activate the carboxyl group.
-
Add the mono-Boc-Amino-PEG27-amine (1.0 equivalent) and a catalytic amount of DIPEA.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the Peptide A-PEG27-NH-Boc conjugate by preparative RP-HPLC.
Step 3: Deprotection of the PEG-Peptide A Conjugate
-
Dissolve the purified Peptide A-PEG27-NH-Boc in a solution of 95% TFA in DCM.
-
Stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the deprotected product with cold diethyl ether.
-
Wash the precipitate with cold ether and dry under vacuum.
-
Confirm deprotection by mass spectrometry.
Step 4: Conjugation of Peptide B to the Peptide A-PEG Conjugate
-
Dissolve Peptide B (with its free carboxyl group) in anhydrous DMF.
-
Activate the carboxyl group with NHS and DCC/EDC as described in Step 2.3.
-
Add the deprotected Peptide A-PEG27-amine conjugate (1.0 equivalent) and a catalytic amount of DIPEA.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the final Peptide A-PEG27-Peptide B conjugate by LC-MS.
Step 5: Final Purification and Characterization
-
Purify the final crosslinked peptide dimer by preparative RP-HPLC.
-
Characterize the purified product by high-resolution mass spectrometry to confirm its identity and purity.
-
Lyophilize the pure product for storage.
Visualizations
Caption: Workflow for the sequential crosslinking of two peptides.
Caption: Receptor dimerization induced by a PEG-linked peptide.
References
- 1. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 2. Impacts of PEGylation and Glycosylation on the Biological Properties of Host Defense Peptide IDR1018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bivalent Ligands Targeting Chemokine Receptor Dimerization: Molecular Design and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bivalent ligands targeting chemokine receptor dimerization: molecular design and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of Amino-PEG27-amine with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reaction of Amino-PEG27-amine with N-hydroxysuccinimide (NHS) esters. This bioconjugation technique is fundamental in research and drug development for covalently linking molecules, particularly in the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and other functionalized biomolecules. The inclusion of a discrete 27-unit polyethylene glycol (PEG) linker enhances solubility, stability, and pharmacokinetic properties of the resulting conjugate.[1][2][3]
Core Principles of the this compound and NHS Ester Reaction
The fundamental reaction involves the nucleophilic acyl substitution of a primary amine on the this compound with the carbonyl carbon of the NHS ester. This reaction forms a stable and irreversible amide bond, releasing the N-hydroxysuccinimide leaving group.[4] The efficiency of this conjugation is critically dependent on several factors, primarily the reaction pH, which influences both the nucleophilicity of the amine and the rate of a competing hydrolysis reaction where the NHS ester reacts with water.[4]
Key Reaction Parameters and Optimization
Successful conjugation of this compound with NHS esters requires careful optimization of reaction conditions to maximize the yield of the desired product while minimizing side reactions.
pH: The reaction is most efficient in a pH range of 7.2 to 9.0, with an optimal pH typically between 8.3 and 8.5. At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis is manageable.
Temperature: The reaction can be carried out at temperatures ranging from 4°C to 37°C. Lower temperatures (4°C to room temperature) are often preferred to minimize hydrolysis of the NHS ester and maintain the stability of sensitive biomolecules.
Stoichiometry: A molar excess of the NHS ester is generally used to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess of the NHS ester over the amine-containing molecule is common for protein labeling. The optimal ratio should be determined empirically for each specific application.
Reaction Time: Incubation times can range from 30 minutes to overnight, depending on the reactivity of the specific NHS ester and the desired degree of conjugation. Reactions are often run for 1-4 hours at room temperature or overnight at 4°C.
Buffers and Solvents: The choice of buffer is critical. Amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate are recommended to avoid competition with the target amine. Water-insoluble NHS esters should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain the integrity of proteins.
Quantitative Data Summary
The following tables provide representative data for the conjugation of a model protein with an NHS ester-functionalized molecule using an this compound linker. These values are illustrative and should be optimized for specific experimental systems.
Table 1: Effect of pH on Conjugation Efficiency
| pH | Molar Excess of NHS Ester | Reaction Time (hours) | Temperature (°C) | Representative Conjugation Efficiency (%) |
| 7.0 | 20x | 4 | 25 | 65 |
| 7.5 | 20x | 4 | 25 | 80 |
| 8.0 | 20x | 4 | 25 | 90 |
| 8.5 | 20x | 4 | 25 | 95 |
| 9.0 | 20x | 4 | 25 | 85 (Increased hydrolysis) |
Table 2: Effect of Molar Excess of NHS Ester on Degree of Labeling (DOL)
| Molar Excess of NHS Ester | pH | Reaction Time (hours) | Temperature (°C) | Representative Degree of Labeling (DOL) |
| 5x | 8.3 | 2 | 25 | 1.5 |
| 10x | 8.3 | 2 | 25 | 2.8 |
| 15x | 8.3 | 2 | 25 | 3.9 |
| 20x | 8.3 | 2 | 25 | 4.5 |
Experimental Protocols
Protocol 1: General Procedure for Conjugating an NHS Ester to this compound
This protocol describes the fundamental steps for reacting a molecule functionalized with an NHS ester with this compound.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the this compound Solution: Dissolve the this compound in the Reaction Buffer to the desired concentration.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMSO or DMF.
-
Initiate the Reaction: Add the dissolved NHS ester solution to the this compound solution while gently mixing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate to remove unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using an this compound Linker
This protocol outlines the steps for conjugating a cytotoxic drug, activated as an NHS ester, to a monoclonal antibody via an this compound linker. This is a two-step process where the drug is first attached to the linker, and the resulting drug-linker construct is then conjugated to the antibody.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Cytotoxic drug with a carboxylic acid group
-
NHS and a carbodiimide (e.g., EDC) for drug activation, or a pre-activated drug-NHS ester
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Activation Buffer (if needed): Anhydrous DMF or DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure:
Step 1: Synthesis of the Drug-Linker Conjugate
-
Activate the Cytotoxic Drug (if necessary): Dissolve the carboxylic acid-containing drug in the Activation Buffer. Add NHS and EDC to activate the carboxyl group to an NHS ester. Incubate for 15-30 minutes at room temperature.
-
Conjugate Drug to Linker: Dissolve this compound in the Activation Buffer and add it to the activated drug solution. Allow the reaction to proceed, typically for several hours to overnight at room temperature.
-
Purify the Drug-Linker Conjugate: Purify the resulting drug-linker conjugate using reverse-phase HPLC.
Step 2: Conjugation of the Drug-Linker to the Antibody
-
Prepare the Antibody: Buffer exchange the antibody into the Reaction Buffer at a concentration of 5-10 mg/mL.
-
Activate the Drug-Linker Conjugate (if the linker has a terminal carboxyl group): Dissolve the purified drug-linker conjugate in DMSO. Add EDC and Sulfo-NHS to activate the terminal carboxylic acid of the PEG linker. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated drug-linker-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Purification of the ADC: Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker and byproducts. Further purification by ion-exchange or hydrophobic interaction chromatography may be necessary to separate ADCs with different drug-to-antibody ratios (DARs).
Visualizations
Caption: Experimental workflow for antibody-drug conjugate (ADC) synthesis.
Caption: Structure of an Antibody-Drug Conjugate (ADC) with a PEG linker.
References
Application Notes and Protocols for Amide Bond Formation with Amino-PEG27-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG27-amine is a homobifunctional polyethylene glycol (PEG) linker characterized by a chain of 27 ethylene glycol units flanked by terminal primary amine groups. With a molecular weight of approximately 1249.5 g/mol , this monodisperse PEG derivative offers a significant hydrophilic spacer, making it an invaluable tool in bioconjugation, drug delivery, and surface modification.[1] The primary amine termini readily participate in amide bond formation with carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters, providing a stable and covalent linkage.[2][3]
The incorporation of a long-chain PEG linker, such as PEG27, into therapeutic molecules, particularly in the development of Antibody-Drug Conjugates (ADCs), offers several key advantages. These include enhanced aqueous solubility, increased systemic circulation time (half-life), and reduced immunogenicity of the conjugated biomolecule.[4][5] The hydrophilic nature of the PEG chain creates a hydration shell that increases the hydrodynamic radius of the conjugate, thereby reducing renal clearance and protecting it from enzymatic degradation.
These application notes provide detailed protocols for the formation of amide bonds using this compound and discuss its application in the context of ADC development, using the HER2 signaling pathway as an illustrative example.
Data Presentation: Quantitative Analysis of Amide Bond Formation
The efficiency of amide bond formation is influenced by the choice of coupling reagents and reaction conditions. While specific yields for this compound are not extensively published, the following table summarizes typical quantitative data for PEGylation reactions, which can be extrapolated to this specific linker.
| Coupling Method | Coupling Reagents | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Carbodiimide Coupling | EDC, NHS/sulfo-NHS | > 80% | > 95% | Water-soluble byproducts, mild reaction conditions. | Requires careful pH control; EDC can be unstable. |
| Active Ester Coupling | Pre-activated NHS-ester | > 90% | > 98% | High efficiency, fast reaction times, no coupling reagent needed. | Requires prior synthesis and purification of the NHS-ester. |
| Other Coupling Agents | HATU, HOBt | > 90% | > 98% | High efficiency, low racemization for chiral molecules. | Higher cost, potential for side reactions. |
Note: Yields and purities are representative and can vary depending on the specific substrates, stoichiometry, and purification methods.
Experimental Protocols
Two primary methods for forming an amide bond with this compound are detailed below: coupling with a carboxylic acid using a carbodiimide, and reaction with an N-hydroxysuccinimide (NHS) activated ester.
Protocol 1: Amide Bond Formation with a Carboxylic Acid using EDC/NHS
This protocol describes the conjugation of a molecule containing a carboxylic acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Preparation of Reactants:
-
Equilibrate EDC and NHS to room temperature before use.
-
Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Dissolve this compound in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the carboxylic acid solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to this compound:
-
Immediately add the activated carboxylic acid solution to the this compound solution (1.1-1.5 equivalents).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add a quenching solution (e.g., 50 mM hydroxylamine) to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate using an appropriate method such as SEC to separate the PEGylated product from unreacted starting materials and byproducts.
-
Alternatively, dialysis can be used for large biomolecule conjugates.
-
-
Characterization:
-
Analyze the purified conjugate by techniques such as LC-MS to confirm the molecular weight and purity, and SDS-PAGE for protein conjugates to observe the increase in molecular weight.
-
Protocol 2: Amide Bond Formation with an NHS-activated Ester
This protocol describes the direct reaction between this compound and a molecule already functionalized with an NHS ester.
Materials:
-
This compound
-
NHS-ester functionalized molecule
-
Reaction Buffer: 0.1 M PBS, pH 7.2-8.0
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., Tris or glycine buffer)
-
Purification system (e.g., SEC or Dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS-ester functionalized molecule in anhydrous DMF or DMSO to prepare a stock solution.
-
Dissolve this compound (1.1-1.5 equivalents) in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Slowly add the NHS-ester stock solution (1 equivalent) to the this compound solution with continuous stirring.
-
The reaction is most efficient at a pH between 7 and 9.
-
Allow the reaction mixture to stir for 1-4 hours at room temperature. The reaction progress can be monitored by LC-MS or TLC.
-
-
Quenching of the Reaction:
-
Add a quenching solution containing a primary amine (e.g., 1 M Tris or glycine) to a final concentration of 20-50 mM to react with any remaining NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify and characterize the final conjugate as described in Protocol 1.
-
Mandatory Visualizations
Experimental Workflow for Amide Bond Formation
The following diagram illustrates the general workflow for conjugating a molecule to this compound using the EDC/NHS coupling method.
References
- 1. researchgate.net [researchgate.net]
- 2. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in EBC [kadcyla-hcp.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amino-PEG27-amine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG27-amine is a bifunctional, hydrophilic linker that is increasingly utilized in the development of sophisticated targeted drug delivery systems.[1][2] This polyethylene glycol (PEG) derivative features a chain of 27 ethylene glycol units, flanked by a primary amine group at each terminus. The extended PEG chain imparts favorable pharmacokinetic properties, such as enhanced aqueous solubility, prolonged circulation half-life, and reduced immunogenicity of the conjugated therapeutic agent.[3] The terminal amine groups provide versatile handles for the covalent attachment of both therapeutic payloads and targeting moieties, making this compound an ideal scaffold for constructing drug conjugates, functionalizing nanoparticles, and assembling complex delivery vehicles like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4]
Key Applications in Targeted Drug Delivery
The unique properties of this compound make it suitable for a range of applications in targeted drug delivery, primarily aimed at improving the therapeutic index of potent drugs by increasing their concentration at the site of action while minimizing systemic toxicity.
-
Antibody-Drug Conjugates (ADCs): In ADCs, this compound can serve as a flexible linker between a monoclonal antibody and a cytotoxic drug. The hydrophilic PEG chain can help to overcome the aggregation and poor solubility often associated with hydrophobic drug payloads. The bifunctional nature of the linker allows for the attachment of the antibody at one end and the drug at the other, often through stable amide bond formation.
-
Nanoparticle Functionalization: this compound is employed to surface-modify various nanoparticles, such as liposomes, polymeric nanoparticles, and inorganic nanoparticles (e.g., gold or iron oxide). This "PEGylation" creates a hydrophilic shell around the nanoparticle, which sterically hinders opsonization and uptake by the reticuloendothelial system (RES), thereby extending systemic circulation time. The terminal amine group can then be used to attach targeting ligands (e.g., peptides, aptamers, or small molecules) to direct the nanoparticle to specific cell types or tissues.
-
PROTACs: this compound is a commonly used linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker physically connects the target-binding ligand and the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a productive ternary complex.
Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical targeted drug delivery system utilizing this compound. These values are based on typical findings in the literature for similar PEGylated nanoparticle systems designed for cancer therapy.
| Parameter | Value | Description |
| Nanoparticle Core | PLGA (Poly(lactic-co-glycolic acid)) | A biodegradable and biocompatible polymer commonly used in drug delivery. |
| Drug | Doxorubicin | A widely used chemotherapeutic agent. |
| Targeting Ligand | cRGD Peptide | A peptide that targets αvβ3 integrins, which are overexpressed on many tumor cells and angiogenic endothelial cells. |
| Hydrodynamic Diameter | 120 ± 15 nm | The size of the nanoparticle in solution, which influences its biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution of the nanoparticles; a lower PDI indicates a more monodisperse population. |
| Zeta Potential | -5 mV | The surface charge of the nanoparticle, which affects its stability in suspension and interaction with biological membranes. |
| Drug Loading Content (DLC) | 8% (w/w) | The weight percentage of the drug relative to the total weight of the nanoparticle. |
| Encapsulation Efficiency (EE) | > 90% | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. |
| In Vitro Drug Release at pH 7.4 (24h) | 25% | The cumulative percentage of drug released in a physiological buffer, mimicking systemic circulation. |
| In Vitro Drug Release at pH 5.0 (24h) | 65% | The cumulative percentage of drug released in an acidic buffer, mimicking the endo-lysosomal environment of cancer cells. |
Experimental Protocols
Protocol 1: Conjugation of a Targeting Peptide and a Fluorescent Dye to this compound
This protocol describes the synthesis of a cRGD-PEG27-FITC conjugate, where one amine terminus of this compound is conjugated to the targeting peptide cRGD (via its carboxylic acid group) and the other amine terminus is labeled with the fluorescent dye FITC.
Materials:
-
This compound
-
cRGD peptide with a terminal carboxylic acid
-
Fluorescein isothiocyanate (FITC)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 1 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
Procedure:
-
Activation of cRGD Peptide: a. Dissolve cRGD peptide (1.2 molar equivalents relative to this compound) in anhydrous DMF. b. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the peptide solution. c. Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group of the cRGD peptide.
-
Conjugation of Activated cRGD to this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF. b. Add the solution of activated cRGD peptide dropwise to the this compound solution. c. Add TEA (2 equivalents) to the reaction mixture to act as a base. d. Stir the reaction overnight at room temperature under a nitrogen atmosphere.
-
Purification of cRGD-PEG27-amine: a. Dialyze the reaction mixture against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane to remove unreacted EDC, NHS, and cRGD. b. Lyophilize the dialyzed solution to obtain the purified cRGD-PEG27-amine conjugate.
-
Conjugation of FITC to cRGD-PEG27-amine: a. Dissolve the purified cRGD-PEG27-amine in 0.1 M sodium bicarbonate buffer (pH 8.5). b. Dissolve FITC (1.5 equivalents) in anhydrous DMF. c. Add the FITC solution dropwise to the cRGD-PEG27-amine solution while stirring. d. Protect the reaction from light and stir at room temperature for 6 hours.
-
Final Purification: a. Purify the cRGD-PEG27-FITC conjugate by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted FITC. b. Lyophilize the final product and store it at -20°C, protected from light.
Protocol 2: Preparation of Doxorubicin-Loaded, cRGD-Targeted PEGylated Nanoparticles
This protocol details the formulation of PLGA nanoparticles encapsulating doxorubicin and surface-functionalized with a cRGD-PEG conjugate.
Materials:
-
PLGA (50:50 lactide:glycolide ratio)
-
Doxorubicin hydrochloride (DOX)
-
cRGD-PEG27-amine (synthesized as in Protocol 1, without FITC labeling)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Preparation of the Oil Phase: a. Dissolve 100 mg of PLGA and 10 mg of DOX (pre-neutralized with triethylamine) in 5 mL of DCM. b. Sonicate briefly to ensure complete dissolution.
-
Preparation of the Aqueous Phase: a. Dissolve 20 mg of cRGD-PEG27-amine in 20 mL of a 2% (w/v) PVA solution in deionized water.
-
Emulsification: a. Add the oil phase dropwise to the aqueous phase while sonicating on an ice bath. b. Continue sonication for 5 minutes to form a stable oil-in-water (o/w) emulsion.
-
Solvent Evaporation: a. Transfer the emulsion to a beaker and stir at room temperature for 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and washing steps twice to remove unencapsulated drug and excess PVA.
-
Final Product: a. Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for characterization or lyophilize for long-term storage.
Visualizations
Caption: Structure of a targeted drug delivery system using this compound.
Caption: Workflow for preparing targeted nanoparticles.
Caption: Signaling pathway of targeted drug delivery leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | H2N-PEG27-CH2CH2NH2 | Ambeed.com [ambeed.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted paclitaxel delivery to tumors using cleavable PEG-conjugated solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantifying Amino-PEG27-amine Conjugation Efficiency
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles, is a cornerstone strategy in drug development. It serves to enhance the therapeutic properties of biologics by improving their stability, increasing their hydrodynamic radius to reduce renal clearance, and masking epitopes to decrease immunogenicity.[1][2][3] The choice of linker is critical for a successful conjugation strategy. An Amino-PEG27-amine is a homobifunctional linker, featuring primary amine groups at both ends of a 27-unit ethylene glycol chain. This linker is typically used to conjugate two molecules that have activated carboxyl groups or other amine-reactive functionalities.
The efficiency of the conjugation reaction is a critical quality attribute that must be accurately quantified to ensure product consistency, efficacy, and safety.[4] Inefficient or variable conjugation can lead to a heterogeneous product with unpredictable pharmacological properties. This document provides detailed protocols for conjugating a protein's carboxyl groups to this compound and for quantifying the resulting conjugation efficiency using several analytical techniques.
The Conjugation Workflow
The most common method for conjugating a protein's carboxyl groups (from aspartic or glutamic acid residues) to a PEG-amine linker involves a two-step reaction using carbodiimide chemistry with N-hydroxysuccinimide (NHS).[5]
-
Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the protein's carboxyl groups to form a highly reactive O-acylisourea intermediate.
-
Stabilization & Conjugation : This intermediate is unstable in aqueous solutions and can be stabilized by reacting with NHS to form a more stable NHS ester. This semi-stable ester then readily reacts with the primary amine of the this compound linker to form a stable amide bond.
The entire workflow, from reaction to analysis, is depicted below.
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation to this compound
This protocol details the conjugation of a protein with available carboxyl groups to this compound.
Materials:
-
Protein of interest
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification system (e.g., Size-Exclusion Chromatography column)
Procedure:
-
Protein Preparation : Dissolve the protein in Activation Buffer to a final concentration of 2-5 mg/mL.
-
Reagent Preparation : Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in chilled, ultrapure water.
-
Carboxyl Group Activation : Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature with gentle stirring.
-
PEGylation Reaction : Add a 20 to 50-fold molar excess of this compound to the activated protein solution.
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification : Remove unreacted PEG and byproducts by passing the reaction mixture through a size-exclusion chromatography (SEC) column or via dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: Quantification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on hydrophobicity. Since PEGylation alters the hydrophobicity of a protein, this method can effectively separate the native protein, the PEGylated conjugate, and free PEG.
Equipment & Materials:
-
HPLC system with a UV detector
-
C4 or C8 Reversed-Phase column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Purified conjugate sample from Protocol 1
-
Unmodified protein standard
Procedure:
-
Column Equilibration : Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Sample Injection : Inject 20-50 µL of the purified conjugate solution.
-
Elution Gradient : Run a linear gradient from 5% to 95% Mobile Phase B over 30-45 minutes.
-
Detection : Monitor the elution profile at 280 nm.
-
Analysis :
-
Identify the peaks corresponding to the unmodified protein (based on the standard) and the PEGylated conjugate (which typically elutes earlier or later depending on the overall change in polarity).
-
Calculate the peak area for both species.
-
Conjugation Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unmodified Protein Peak)] x 100
-
Protocol 3: Characterization by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of conjugation by measuring the precise molecular weight of the products.
Equipment & Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate HPLC column (SEC or RP)
-
Mobile phases compatible with MS (e.g., using formic acid instead of TFA)
Procedure:
-
LC Separation : Separate the components of the purified reaction mixture using an appropriate HPLC method (similar to Protocol 2, but with MS-friendly mobile phases).
-
Mass Spectrometry Analysis : Analyze the eluent by ESI-MS. The mass spectrometer will detect the mass-to-charge (m/z) ratio of the ions.
-
Deconvolution : Use deconvolution software to convert the m/z spectrum into a zero-charge mass spectrum, which shows the molecular weights of the species present.
-
Analysis :
-
Determine the molecular weight of the unmodified protein.
-
Determine the molecular weight of the PEGylated conjugate. The mass increase should correspond to the mass of the attached this compound linker(s).
-
The relative abundance of the ion signals for the conjugated and unconjugated protein can be used to estimate the conjugation efficiency.
-
Protocol 4: Quantification using a Fluorescently Labeled PEG
This method offers high sensitivity and is useful when the protein's intrinsic UV absorbance is low or when other components in the mixture interfere with UV detection.
Materials:
-
Fluorescently-labeled this compound (e.g., FITC-PEG-Amine)
-
Conjugation reagents as in Protocol 1
-
Fluorescence microplate reader or spectrofluorometer
-
Standard curve of the fluorescent PEG
Procedure:
-
Conjugation : Perform the conjugation reaction as described in Protocol 1, using the fluorescently labeled PEG. Purify the conjugate thoroughly to remove all unreacted fluorescent PEG.
-
Standard Curve Preparation : Prepare a series of known concentrations of the fluorescent PEG in the purification buffer.
-
Measurement : Measure the fluorescence intensity of the standards and the purified conjugate sample at the appropriate excitation and emission wavelengths for the fluorophore.
-
Protein Quantification : Determine the protein concentration of the conjugate sample using a standard protein assay (e.g., BCA or Bradford) or by UV absorbance at 280 nm.
-
Calculation :
-
Use the standard curve to determine the concentration of the fluorescent PEG in the conjugate sample.
-
Calculate the molar ratio of PEG to protein.
-
Degree of PEGylation = (Moles of PEG) / (Moles of Protein)
-
Data Interpretation and Comparison
The choice of quantification method depends on the required precision and available equipment. A combination of methods often provides the most reliable results.
Quantitative Data Summary
The following table presents hypothetical data from the quantification of a 50 kDa protein conjugated with this compound (MW ≈ 1300 Da), comparing results from different analytical methods.
| Parameter | RP-HPLC | LC-MS | Fluorescence Assay |
| Unmodified Protein (MW) | N/A | 50,012 Da | N/A |
| Conjugated Protein (MW) | N/A | 51,315 Da | N/A |
| Calculated Degree of PEGylation | N/A | 1.0 PEG/protein | 0.95 PEG/protein |
| Conjugation Efficiency (%) | 92% | ~95% (ion abundance) | N/A |
| Primary Strengths | Good for quantification of purity and separation. | Definitive mass confirmation; detects multiple PEGylations. | High sensitivity; good for low-concentration samples. |
| Primary Limitations | Co-elution can be an issue; not definitive for mass. | Quantification can be complex; requires specialized equipment. | Requires fluorescently labeled PEG; indirect. |
Analytical Method Selection
The workflow below illustrates the decision-making process for selecting an appropriate analytical technique.
Application Example: Impact on Cellular Signaling
PEGylation enhances a therapeutic protein's stability and circulation half-life, leading to sustained engagement with its target receptor and prolonged downstream signaling. This is particularly important for therapies that rely on continuous pathway activation.
References
Analytical techniques for Amino-PEG27-amine conjugates
An Application Note on Analytical Techniques for Amino-PEG27-amine Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a bifunctional, monodisperse polyethylene glycol (PEG) derivative featuring primary amine groups at both ends of a 27-unit ethylene glycol chain. These molecules are critical linkers or spacers in bioconjugation, materials science, and drug delivery.[1][2] Their defined length, biocompatibility, and ability to enhance the solubility of conjugated molecules make them invaluable.[2] The terminal primary amines can react efficiently with carboxylic acids or activated esters (like NHS esters) to form stable amide bonds, facilitating the crosslinking of molecules or the functionalization of surfaces.[2][3]
Given their role in creating complex bioconjugates, such as antibody-drug conjugates (ADCs), and in nanoparticle formulations, rigorous analytical characterization is essential to ensure identity, purity, and consistency. This application note provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound and similar conjugates.
Recommended Analytical Workflow
A multi-technique approach is necessary for the complete characterization of this compound conjugates. The following workflow outlines a logical sequence of analysis, from structural confirmation to purity assessment.
Core Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for confirming the chemical structure and assessing the purity of PEG conjugates. ¹H NMR is used to verify the presence of terminal amine groups and the PEG backbone, while ¹³C NMR can confirm the successful conversion of starting materials.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shifts (approx. 0-10 ppm).
-
-
Data Analysis:
-
Integrate the peak corresponding to the ethylene glycol backbone protons (typically a large singlet around 3.6 ppm).
-
Integrate the peaks corresponding to the protons on the carbons adjacent to the terminal amine groups (e.g., -CH₂-NH₂).
-
The ratio of these integrals should match the expected proton count for the this compound structure. Purity is determined by comparing the integration of terminal group protons to the repeating monomer unit.
-
Note: For large polymers, be aware of ¹³C satellite peaks flanking the main PEG signal, which are due to ¹H-¹³C coupling and should not be mistaken for impurities.
-
Data Presentation: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) in D₂O | Description |
| -O-CH₂ -CH₂ -O- | ~3.6-3.7 (s) | Repeating ethylene glycol units |
| -CH₂ -NH₂ | ~3.0 (t) | Methylene protons adjacent to the amine |
| -O-CH₂ -CH₂-NH₂ | ~3.8 (t) | Methylene protons adjacent to the ether oxygen |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and assessing the polydispersity of the PEG conjugate. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. A common challenge in the ESI-MS of PEGs is the formation of multiple charged species, which complicates the spectrum. Post-column addition of a volatile amine like Triethylamine (TEA) can simplify the spectrum by reducing the charge states.
Experimental Protocol: LC-MS with Post-Column Amine Addition
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like water or methanol.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the PEG conjugate (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Post-Column Addition:
-
Use a T-junction to introduce a solution of 0.1% Triethylamine (TEA) in Acetonitrile post-column.
-
Deliver the TEA solution via a syringe pump at a low flow rate (e.g., 10-20 µL/min).
-
-
MS System (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 500-2000).
-
Data Analysis: The resulting spectrum will show a distribution of peaks separated by ~44 Da (the mass of one ethylene glycol unit). Deconvolute the spectrum to obtain the zero-charge mass distribution and confirm the average molecular weight.
-
Data Presentation: Molecular Weight Analysis
| Parameter | Theoretical Value for this compound | Observed Result |
| Chemical Formula | C₅₄H₁₁₄N₂O₂₆ | - |
| Average Molecular Weight | ~1247.5 g/mol | Deconvoluted mass spectrum centered at this value |
| Mass of repeating unit (C₂H₄O) | 44.03 Da | Mass difference between adjacent peaks in the spectrum |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of PEGylated compounds. Since PEGs lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are required for accurate quantification.
Experimental Protocol: Reversed-Phase HPLC with ELSD/CAD
-
Sample Preparation: Prepare a sample solution of 1-2 mg/mL in the initial mobile phase.
-
HPLC System:
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then re-equilibrate (e.g., 10-90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Detector (ELSD/CAD):
-
Nebulizer Temperature: Set according to manufacturer's recommendation (e.g., 40 °C).
-
Evaporator/Drift Tube Temperature: Set to ensure solvent evaporation without sample degradation (e.g., 60 °C).
-
Gas Flow (Nitrogen): Adjust for optimal signal-to-noise.
-
-
Data Analysis: Integrate the peak corresponding to the main product and any impurity peaks. Calculate purity based on the relative peak areas.
Data Presentation: Typical Purity Data
| Analyte | Retention Time (min) | Peak Area (%) | Specification |
| This compound | (Example) 9.5 | >95% | ≥ 95% |
| Impurities | Various | <5% | < 5% |
Relationship Between Technique and Characterization Parameter
The selection of an analytical method is directly tied to the specific information required. The following diagram illustrates the relationship between the techniques described and the characterization parameters they elucidate.
Conclusion
The robust characterization of this compound conjugates is paramount for their successful application in research and drug development. A combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC with universal detectors like ELSD or CAD for purity assessment provides a comprehensive analytical package. The protocols and data structures provided in this note serve as a guide for researchers to establish reliable and accurate quality control methods for these important bifunctional linkers.
References
Application Notes and Protocols for Amino-PEG27-amine in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG27-amine is a bifunctional, hydrophilic polyethylene glycol (PEG) linker containing primary amine groups at both ends of a 27-unit ethylene glycol chain. This linear molecule is a versatile building block for the formation of biocompatible and biodegradable hydrogels. The PEG backbone imparts protein resistance, reduces immunogenicity, and enhances solubility, making it an ideal material for various biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2][3] The terminal amine groups provide reactive sites for a variety of crosslinking chemistries, allowing for the formation of hydrogels with tunable physical and chemical properties.[]
This document provides detailed application notes and protocols for the use of this compound in hydrogel formation, tailored for researchers, scientists, and drug development professionals.
Applications
Hydrogels derived from this compound are well-suited for a range of applications owing to their biocompatibility, tunable properties, and ability to encapsulate and deliver therapeutic molecules.
-
Controlled Drug Delivery: The porous network of the hydrogel can be tailored to control the release kinetics of encapsulated small molecules, peptides, proteins, and nanoparticles.[5] The release mechanism is often a combination of diffusion through the hydrogel mesh and degradation of the hydrogel matrix.
-
Tissue Engineering: These hydrogels can serve as three-dimensional scaffolds that mimic the extracellular matrix, providing a hydrated and supportive environment for cell growth, proliferation, and differentiation. The bio-inert nature of PEG minimizes non-specific cell adhesion, allowing for the incorporation of specific cell-adhesive ligands to direct cellular behavior.
-
Wound Healing: The hydrogel can act as a dressing that maintains a moist environment, promotes healing, and can be loaded with antimicrobial or anti-inflammatory agents for localized delivery.
-
3D Cell Culture: The ability to encapsulate cells within the hydrogel matrix in a highly hydrated, tissue-like environment makes these materials excellent for in vitro 3D cell culture models.
Hydrogel Formation Chemistry
The primary amine groups of this compound can be crosslinked using a variety of chemical reactions. The choice of crosslinker and reaction chemistry is critical in determining the final properties of the hydrogel.
Crosslinking with N-hydroxysuccinimide (NHS) Esters
A common and efficient method for forming hydrogels is the reaction of the amine groups on this compound with multi-arm PEG molecules functionalized with NHS esters. The NHS ester reacts with the primary amine to form a stable amide bond.
Caption: Hydrogel formation via reaction of this compound with a multi-arm PEG-NHS crosslinker.
Crosslinking with Aldehyde-Functionalized Polymers
The amine groups can react with aldehyde groups on other polymers, such as dextran aldehyde, to form a Schiff base, which can be further reduced to a more stable amine linkage. This reaction is often used for in situ hydrogel formation.
Caption: Schiff base formation between this compound and an aldehyde-functionalized polymer.
Quantitative Data on Hydrogel Properties
The physical properties of hydrogels are critical for their application. The following tables summarize representative quantitative data for hydrogels formed from long-chain linear diamino-PEGs with various crosslinkers. While specific data for this compound is limited in the literature, these values from similar molecular weight PEGs provide a strong indication of the expected properties.
Table 1: Swelling Properties of PEG-Diamine Hydrogels
| PEG MW (kDa) | Crosslinker | Polymer Conc. (wt%) | Swelling Ratio (q) | Reference |
| 3.4 | PEGDA | 10 | 15-20 | |
| 6 | PEGDA | 10 | ~25 | |
| 10 | PEGDA | 10 | ~30 | |
| 20 | PEGDA | 10 | >40 |
Swelling ratio (q) is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel.
Table 2: Mechanical Properties of PEG-Diamine Hydrogels
| PEG MW (kDa) | Crosslinker | Polymer Conc. (wt%) | Compressive Modulus (kPa) | Reference |
| 3.4 | DTT | 15 | ~100-200 | |
| 8 | DTT | 15 | ~50-100 | |
| 12 | DTT | 15 | ~20-50 | |
| 10 | PEG-4-Acrylate | 10 | ~20 | |
| 20 | PEG-4-Acrylate | 10 | ~10 |
Table 3: Drug Release Kinetics from PEG-based Hydrogels
| Model Drug | PEG MW (kDa) | Hydrogel System | Release Time | Reference |
| Bovine Serum Albumin (BSA) | 10 | PEG-SH/PEG-OPSS | ~4 hours | |
| Immunoglobulin G (IgG) | 10 | PEG-SH/PEG-OPSS | ~10 hours | |
| 40 nm Nanoparticles | 10 | PEG-SH/PEG-OPSS | >24 hours | |
| BSA | Not specified | PEGDA | Days to weeks |
Experimental Protocols
Protocol 1: Hydrogel Formation using a Multi-Arm PEG-NHS Crosslinker
This protocol describes the formation of a hydrogel by reacting this compound with a 4-arm PEG-NHS.
Materials:
-
This compound
-
4-arm PEG-succinimidyl glutarate (4-arm PEG-SG) or similar NHS-functionalized PEG
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, RNase/DNase-free water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve this compound in PBS to the desired concentration (e.g., 10% w/v).
-
Dissolve the 4-arm PEG-NHS crosslinker in a separate vial of PBS to the desired concentration (e.g., 10% w/v). The molar ratio of NHS groups to amine groups should be optimized, but a 1:1 ratio is a good starting point.
-
-
Hydrogel Formation:
-
Quickly mix the this compound solution and the 4-arm PEG-NHS solution in a 1:1 volume ratio.
-
Pipette the mixed solution into a mold of the desired shape (e.g., a petri dish, a custom-made mold).
-
Allow the solution to gel at room temperature or 37°C. Gelation time will vary depending on the concentration and reactivity of the precursors but is typically in the range of minutes.
-
-
Washing and Swelling:
-
Once the hydrogel has formed, gently wash it with an excess of PBS to remove any unreacted precursors.
-
Allow the hydrogel to swell in PBS to equilibrium, typically for 24 hours.
-
Caption: Experimental workflow for hydrogel formation using an NHS-ester crosslinker.
Protocol 2: Characterization of Hydrogel Swelling Ratio
Materials:
-
Formed hydrogel
-
Deionized water or PBS
-
Analytical balance
-
Lyophilizer or vacuum oven
Procedure:
-
After reaching equilibrium swelling in PBS (from Protocol 1), carefully remove the hydrogel and blot away excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
Freeze the hydrogel at -80°C and then lyophilize until all water has been removed. Alternatively, dry the hydrogel in a vacuum oven at a low temperature until a constant weight is achieved.
-
Weigh the dry hydrogel (Wd).
-
Calculate the swelling ratio (q) using the formula: q = Ws / Wd.
Protocol 3: In Vitro Drug Release Study
Materials:
-
Drug-loaded hydrogel
-
Release buffer (e.g., PBS at 37°C)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a drug-loaded hydrogel by adding the drug to one of the precursor solutions before mixing.
-
Place the drug-loaded hydrogel in a known volume of release buffer.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points, collect a sample of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the drug in the collected samples.
-
Calculate the cumulative percentage of drug released over time.
Conclusion
This compound is a valuable and versatile polymer for the creation of hydrogels for a wide array of biomedical applications. By selecting the appropriate crosslinking chemistry and reaction conditions, researchers can fabricate hydrogels with tailored properties to meet the specific demands of their application, from controlled drug delivery to advanced tissue engineering scaffolds. The protocols provided herein offer a starting point for the successful implementation of this compound in hydrogel-based research and development.
References
- 1. Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Properties of Hydrogels Based on PEGylated Lignosulfonate Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Step-by-Step Guide to Amino-PEG27-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG27-amine is a homobifunctional polyethylene glycol (PEG) linker featuring a chain of 27 ethylene glycol units terminated by primary amine groups at both ends.[1][2] Its chemical formula is C56H116N2O27 with a molecular weight of approximately 1249.5 g/mol .[1] The PEG backbone imparts high water solubility, biocompatibility, and flexibility, which can reduce the immunogenicity of conjugated molecules and prevent aggregation.[3][4] The terminal primary amines are reactive nucleophiles that can readily form stable amide bonds with molecules containing activated carboxyl groups (like N-hydroxysuccinimide esters) or carboxylic acids in the presence of coupling agents. This makes this compound an invaluable tool for crosslinking proteins, developing antibody-drug conjugates (ADCs), functionalizing nanoparticles, and creating hydrogels.
Core Reaction Principles
The primary application of this compound involves the formation of a stable amide bond. This can be achieved through two main pathways:
-
Reaction with N-Hydroxysuccinimide (NHS) Esters: This is a common and efficient method for modifying biomolecules. The primary amine of the PEG linker performs a nucleophilic attack on the NHS ester, displacing the NHS group and forming a stable amide bond. This reaction is most efficient in a pH range of 7.2 to 9.
-
Reaction with Carboxylic Acids (Amide Coupling): This pathway requires a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), to activate the carboxylic acid, making it susceptible to nucleophilic attack by the PEG's amine groups. This reaction is typically most effective under acidic conditions (pH 4.5-5.5).
Below is a diagram illustrating the general reaction of a primary amine with an activated carboxyl group.
Experimental Protocols
Protocol 1: Conjugation of this compound with an NHS Ester
This protocol details the steps for reacting this compound with a molecule containing an NHS ester, such as an NHS-activated protein or small molecule drug.
Materials:
-
This compound
-
NHS-ester functionalized molecule (e.g., protein, peptide)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5; or 1M Glycine)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography/gel filtration column)
Procedure:
-
Preparation of Reactants:
-
Allow the this compound and NHS-ester reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the NHS-ester molecule in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.
-
Dissolve the target molecule (e.g., protein) in the amine-free reaction buffer (e.g., PBS, pH 7.2). Buffers containing primary amines like Tris or glycine must be avoided as they compete in the reaction.
-
-
Reaction:
-
Add the desired molar excess of this compound to the protein solution. The optimal molar ratio depends on the number of available reactive sites on the target molecule and should be determined empirically. A 1:1 or 2:1 molar ratio is a common starting point for small molecules.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Reaction times can extend up to 24 hours, depending on the substrate's reactivity.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by dialysis against an appropriate buffer or by using a desalting/gel filtration column.
-
-
Analysis and Storage:
-
Analyze the conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm conjugation and assess purity.
-
Store the final PEGylated product under conditions optimal for the non-PEGylated molecule.
-
Protocol 2: Conjugation using EDC Coupling Agent
This protocol describes the reaction of this compound with a molecule containing a carboxylic acid group using EDC as a coupling agent.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (or other carbodiimide coupling agent)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.5)
-
Coupling Buffer (e.g., PBS, pH 7.2)
-
Anhydrous DMSO or DMF
-
Quenching/Wash Buffer
-
Purification system (e.g., desalting column)
Procedure:
-
Preparation of Reactants:
-
Equilibrate EDC and the carboxylic acid molecule to room temperature before opening.
-
Prepare a stock solution of the carboxylic acid in a dry, water-miscible solvent like DMSO or DMF.
-
Dissolve the this compound in the Coupling Buffer.
-
-
Carboxyl Activation:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC to the solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the this compound solution.
-
Allow the reaction to proceed for at least 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction to hydrolyze unreacted activated esters.
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
-
Analysis and Storage:
-
Characterize the final product to confirm successful conjugation.
-
Store the conjugate under appropriate conditions.
-
Data Presentation
The efficiency of conjugation is highly dependent on reaction conditions. The table below summarizes key parameters and expected outcomes.
| Parameter | Condition for NHS Ester Reaction | Condition for EDC Coupling | Rationale & Notes |
| pH | 7.2 - 9.0 | 4.5 - 5.5 (Activation) | NHS ester coupling is favored at neutral to basic pH, while EDC activation of carboxyl groups is most efficient in acidic conditions. |
| Molar Ratio | 1:1 to 20:1 (Linker:Molecule) | 1:1 to 10:1 (Linker:Molecule) | Depends on the number of reactive sites. A higher excess is often used for dilute protein solutions. |
| Reaction Time | 30 min - 24 hours | 2 - 12 hours | Longer times may be needed for less reactive substrates or lower temperatures. Monitor progress with LC-MS or TLC. |
| Temperature | 4°C to Room Temp | Room Temperature | Lower temperatures (4°C or on ice) can slow the hydrolysis of NHS esters, providing better control. |
| Typical Yield | 40-70% | 30-60% | Yields are highly substrate-dependent and require optimization of the parameters above. |
Experimental Workflow Visualization
The following diagram outlines the general workflow for a typical bioconjugation experiment using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amino-PEG27-amine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the pH for reactions involving Amino-PEG27-amine. Here you will find troubleshooting advice and answers to frequently asked questions to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an NHS ester?
A1: The optimal pH for conjugating this compound with an N-hydroxysuccinimide (NHS) ester is in the range of 7.0 to 9.0.[1][2][3] For many proteins and peptides, a more specific pH of 8.3-8.5 is often recommended to achieve a high modification yield.[4][5]
Q2: Why is the pH so critical for the amine-NHS ester reaction?
A2: The pH is critical because it dictates the reactivity of the primary amine group on the this compound. For the reaction to occur, the amine group must be in its deprotonated, nucleophilic form (-NH₂).
-
At low pH (acidic): The amine group is protonated (-NH₃⁺), rendering it non-nucleophilic and unable to react with the NHS ester.
-
At optimal pH (slightly basic): A sufficient concentration of the deprotonated amine is available to react with the NHS ester, leading to an efficient conjugation.
-
At high pH (strongly basic): The rate of hydrolysis of the NHS ester increases significantly. This competing reaction consumes the NHS ester, reducing the overall efficiency of the conjugation.
Q3: Which buffers should I use for my this compound conjugation?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester.
-
Recommended Buffers:
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sodium bicarbonate buffer, 0.1 M, pH 8.3-8.5
-
Sodium borate buffer, 50 mM, pH 8.5
-
-
Buffers to Avoid:
-
Tris-based buffers (e.g., TBS)
-
Glycine-containing buffers
-
Q4: Can I perform the reaction at a pH outside the optimal range?
A4: While it is possible, it is not recommended as it will likely lead to lower reaction efficiency. If you must work outside the optimal pH range, you may need to adjust other reaction parameters, such as increasing the concentration of the reactants or extending the reaction time. However, be aware of the potential for increased side reactions and lower yields.
Q5: How does the pKa of the amine affect the reaction?
A5: The pKa is the pH at which 50% of the amine groups are protonated and 50% are deprotonated. To have a sufficient concentration of the reactive deprotonated amine, the reaction pH should be above the pKa of the amino group. The ε-amino group of lysine residues in proteins typically has a pKa around 10.5, which is why a pH in the 8.0-9.0 range is effective.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Incorrect pH: The reaction pH may be too low, leading to protonation of the amine, or too high, causing hydrolysis of the NHS ester. | Verify the pH of your reaction buffer. We recommend a pH range of 8.3-8.5 for optimal results. |
| Buffer Contains Primary Amines: Buffers like Tris or glycine are competing with your this compound. | Switch to a non-amine-containing buffer such as PBS or sodium bicarbonate. | |
| Hydrolysis of NHS Ester: The NHS ester may have hydrolyzed due to moisture or prolonged exposure to aqueous buffer before the reaction. | Prepare the NHS ester solution immediately before use. Avoid storing NHS esters in aqueous solutions. | |
| Protein Precipitation During Reaction | Change in Isoelectric Point (pI): Modification of lysine residues can alter the protein's pI. If the reaction pH is close to the new pI, the protein may precipitate. | Adjust the reaction pH to be further away from the predicted new isoelectric point of the conjugated protein. |
| Inconsistent Results | Solvent Quality: If using an organic solvent like DMF to dissolve the NHS ester, it may contain amine impurities. | Use high-quality, amine-free DMF. |
| Inaccurate Reagent Concentrations: Errors in calculating the molar excess of the NHS ester can lead to variability. | Carefully calculate and measure the required amounts of each reactant. A 10-20 fold molar excess of the NHS ester is a common starting point. |
Experimental Protocol: NHS Ester Conjugation with this compound
This protocol provides a general guideline for conjugating an NHS ester to a protein or other amine-containing molecule using this compound. Optimization may be required for specific applications.
Materials:
-
Protein or other amine-containing molecule
-
This compound
-
NHS ester-functionalized molecule
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare the this compound Solution: Dissolve the this compound in the Reaction Buffer to the desired concentration.
-
Reaction: a. Add the desired molar excess of the dissolved this compound to the protein solution. b. Add the corresponding molar excess of the dissolved NHS ester to the reaction mixture. The final volume of the organic solvent should not exceed 10% of the total reaction volume. c. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove unreacted PEG and NHS ester by gel filtration using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
pH Optimization for Different Amine Reactions
The optimal pH for reactions involving amines can vary significantly depending on the reactive partner. The table below summarizes the recommended pH ranges for common amine-reactive chemistries.
| Reactive Group | Product | Optimal pH Range | Competing Reaction |
| NHS Ester | Amide Bond | 7.0 - 9.0 (Optimal: 8.3-8.5) | NHS Ester Hydrolysis |
| Isocyanate | Urea Bond | 7.5 - 9.0 | Isocyanate Hydrolysis |
| Aldehyde | Schiff Base (Imine) | ~5.0 - 6.0 | Protonation of Amine at lower pH |
| Carboxylic Acid (with EDC) | Amide Bond | 4.5 (for EDC activation) | - |
Visualizing the pH-Dependent Reaction
Caption: pH dependence of the amine-NHS ester reaction.
Caption: General workflow for this compound conjugation.
References
Technical Support Center: Amino-PEG27-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG27-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker containing two primary amine groups separated by a 27-unit polyethylene glycol (PEG) spacer. The amine groups can react with various functional groups, most commonly activated esters (like NHS esters) and carboxylic acids (in the presence of an activator), to form stable amide bonds. Its primary applications include:
-
Bioconjugation: Linking two biomolecules together, such as protein-protein or protein-peptide conjugation.
-
Antibody-Drug Conjugate (ADC) Development: Acting as a hydrophilic linker between an antibody and a cytotoxic drug. The PEG chain enhances the solubility and stability of the ADC.
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their biocompatibility and provide reactive sites for further conjugation.
-
Surface Modification: Creating hydrophilic and biocompatible surfaces on various materials to reduce non-specific binding.[1]
Q2: What are the most common side reactions to be aware of when using this compound?
The primary side reactions are typically associated with the molecule it is being reacted with, especially when using activated esters like N-hydroxysuccinimide (NHS) esters.
-
Hydrolysis of the Coupling Reagent: NHS esters are highly susceptible to hydrolysis in aqueous solutions, which competes with the desired amine conjugation reaction.[2] This hydrolysis is more rapid at higher pH values and can lead to low reaction yields.
-
Reaction with Non-target Amines: If your reaction buffer contains primary amines (e.g., Tris or glycine), these will compete with your target molecule for reaction with the activated ester, reducing the yield of your desired conjugate.[2]
-
Oxidative Degradation: In the presence of oxygen and certain metal ions, the PEG chain can undergo oxidative degradation. This can lead to the formation of impurities that may react with the amine groups.
-
Intra-molecular Crosslinking: If you are crosslinking a single protein, there is a possibility of intra-molecular crosslinking (within the same molecule) in addition to the desired inter-molecular crosslinking (between different molecules).
Q3: How does pH affect my conjugation reaction with this compound?
The pH of the reaction is a critical parameter. There is a trade-off between the reactivity of the amine group and the stability of the coupling reagent (e.g., NHS ester).
-
Higher pH (8.0 - 9.0): The amine group is deprotonated and more nucleophilic, leading to a faster reaction rate with an activated ester. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH, which can reduce the overall yield.[2][3]
-
Neutral pH (7.0 - 7.5): This is often a good compromise. The rate of hydrolysis of the NHS ester is slower, allowing for a more controlled reaction, although the reaction with the amine may be slower.
-
Lower pH (below 7.0): The amine group will be protonated (NH3+), making it a poor nucleophile and significantly slowing down or preventing the desired reaction.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Conjugate
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of NHS Ester | Prepare the activated ester solution immediately before use. Avoid making stock solutions for long-term storage. Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis. Optimize the reaction pH; start at pH 7.5 and adjust as needed. |
| Incompatible Buffer | Ensure your reaction buffer is free of primary amines. Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column. |
| Inactive Amine Groups | Check the pH of your reaction mixture. If it is too low, the amine groups on your this compound will be protonated and unreactive. |
| Insufficient Reagent Concentration | Increase the molar excess of the this compound or the activated molecule. Be aware that a large excess may lead to heterogeneity in the final product. |
Problem 2: High Polydispersity or Multiple Conjugation Products
| Possible Cause | Troubleshooting Steps |
| Lack of Reaction Control | Optimize the stoichiometry by carefully controlling the molar ratio of the reactants. Perform the reaction for a shorter duration or at a lower temperature to limit the extent of conjugation. Quench the reaction at a specific time point by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted activated esters. |
| Multiple Reactive Sites on Target Molecule | If your target molecule has multiple potential reaction sites, consider using a site-specific conjugation strategy if possible. This may involve protein engineering to introduce a unique reactive handle. |
Data Presentation
Table 1: Recommended Reaction Conditions for this compound with NHS Esters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS ester stability. Higher pH increases reaction rate but also hydrolysis. |
| Temperature | 4°C - 25°C | Lower temperatures can help to minimize hydrolysis of the NHS ester. |
| Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Avoid buffers containing primary amines like Tris or glycine. |
| Molar Ratio | 1:1 to 1:20 (Target:PEG) | The optimal ratio depends on the number of reactive sites and desired degree of labeling. Empirical optimization is recommended. |
| Reaction Time | 30 min - 4 hours | Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC). |
Experimental Protocols
Protocol: Crosslinking Two Proteins (Protein A and Protein B) using this compound and an NHS-ester Activator
This protocol assumes Protein A will be activated with a homobifunctional NHS ester crosslinker, purified, and then reacted with Protein B and this compound.
Materials:
-
Protein A and Protein B in amine-free buffer (e.g., PBS, pH 7.4)
-
Homobifunctional NHS ester crosslinker (e.g., DSS, BS3)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns
Procedure:
-
Activation of Protein A:
-
Dissolve the NHS ester crosslinker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted NHS ester from the activated Protein A using a desalting column equilibrated with Reaction Buffer.
-
-
Crosslinking Reaction:
-
Immediately after purification, add Protein B and this compound to the activated Protein A solution. A 1:1:1 molar ratio is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Analysis and Purification:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of the crosslinked conjugate.
-
Purify the desired conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Visualizations
Caption: Experimental workflow for protein-protein crosslinking.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of Amino-PEG27-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Amino-PEG27-amine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and similar bifunctional PEG linkers are based on chromatography. The selection of the optimal method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The most effective techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective and widely used method for purifying PEGylated molecules.[1] Separation is based on the hydrophobicity of the molecules. RP-HPLC is particularly useful for separating the target compound from non-PEGylated organic impurities and can often resolve PEG chains of different lengths.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration chromatography, SEC separates molecules based on their size (hydrodynamic volume).[] This method is ideal for removing smaller impurities, such as unreacted starting materials or salt byproducts, from the larger this compound molecule.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[3][4] Since this compound contains two primary amine groups, it will be positively charged at a pH below its pKa. Cation-exchange chromatography can be employed to bind the product while neutral or anionic impurities are washed away.
Q2: What are the typical impurities I might encounter in my crude this compound sample?
A2: Impurities in this compound can originate from the synthesis process. Common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include the PEG precursor with hydroxyl or other functional groups.
-
PEG Chains of Varying Lengths: The PEGylation process can sometimes result in a population of PEG chains with different numbers of ethylene glycol repeating units. While a PEG27 linker should be monodisperse, heterogeneity can be a potential issue.
-
Byproducts from Activation/Coupling Steps: Reagents used to activate the PEG chain or to introduce the amine functionality can lead to side products.
-
Solvent and Reagent Residues: Residual solvents and excess reagents from the reaction and initial work-up steps may be present.
Q3: How can I assess the purity of my this compound after purification?
A3: A combination of analytical techniques is recommended to confirm the purity and identity of the final product:
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or SEC can be used to determine the percentage of the main peak, indicating purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the identity of the this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure of the PEG linker and the presence of the terminal amine groups. NMR can also be used to quantify the yield and purity of functionalized PEGs.
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Purification Protocol
This protocol provides a general starting point for the purification of this compound. Optimization may be necessary based on the specific impurities present and the HPLC system used.
Table 1: RP-HPLC Purification Parameters
| Parameter | Recommended Condition | Notes |
| Column | C18, 5 µm, 100 Å | A C8 column can also be effective. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | --- |
| Gradient | 5-95% B over 30 minutes | This is a starting point; the gradient may need to be optimized. |
| Flow Rate | 1.0 mL/min for analytical scale | Adjust for preparative scale columns. |
| Detection | UV at 214 nm (for peptide bonds if applicable) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) | PEGs lack a strong chromophore, making ELSD or CAD preferable for detection. |
| Injection Volume | Dependent on column size and sample concentration | --- |
Size-Exclusion Chromatography (SEC) Protocol
SEC is particularly useful for removing small molecule impurities.
Table 2: Size-Exclusion Chromatography Parameters
| Parameter | Recommended Condition | Notes |
| Column | TSKgel G4000PWXL or similar | Select a column with a fractionation range appropriate for the molecular weight of this compound (~1250 g/mol ). |
| Mobile Phase | Phosphate Buffered Saline (PBS) or similar aqueous buffer | The mobile phase should be chosen to maintain the solubility and stability of the compound. |
| Flow Rate | 0.5 - 1.0 mL/min | --- |
| Detection | Refractive Index (RI) or ELSD/CAD | RI detection is common for SEC but is not compatible with gradient elution. |
| Sample Preparation | Dissolve the sample in the mobile phase and filter through a 0.22 µm filter. | --- |
Troubleshooting Guide
Table 3: Common Problems and Solutions in this compound Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks in HPLC | - Polydispersity of the PEG chain. - Secondary interactions with the stationary phase. - Column overloading. | - For discrete PEGs like PEG27, significant polydispersity is less common but possible. - Increase column temperature (e.g., 40-60 °C) to improve peak shape. - Add a stronger organic solvent or an ion-pairing agent to the mobile phase. - Reduce the injection volume or sample concentration. |
| Poor Resolution of Impurities | - Inappropriate mobile phase gradient. - Unsuitable column chemistry. | - Optimize the gradient by making it shallower to improve the separation of closely eluting peaks. - Try a different stationary phase (e.g., C8 instead of C18, or a phenyl column). |
| Low Recovery from the Column | - Adsorption of the amine groups to the silica support. - Precipitation of the compound on the column. | - Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). - Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase. |
| Ghost Peaks in Chromatogram | - Contamination in the mobile phase or from a previous injection. | - Use high-purity solvents and freshly prepared mobile phases. - Implement a column wash step between injections. |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical flowchart for troubleshooting common HPLC peak shape issues.
References
Technical Support Center: Amino-PEG27-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the use of Amino-PEG27-amine.
Troubleshooting Guide
This section addresses common issues encountered during conjugation experiments with this compound in a question-and-answer format.
Issue 1: Low or No Conjugation Yield
Question: My conjugation reaction with this compound resulted in a very low yield or failed completely. What are the potential causes and how can I resolve this?
Answer: Low conjugation efficiency is a common problem that can typically be traced back to three main areas: the reactivity of your target molecule, the integrity of the this compound reagent, or suboptimal reaction conditions.
-
Inaccessible Amine Groups on the Target Molecule: The primary amine groups (N-terminus or lysine residues) on your protein or molecule might be sterically hindered or buried within its three-dimensional structure. Consider using a mild denaturant to gently unfold the protein and improve the accessibility of the amine groups.[1]
-
Degradation of this compound: Amino-PEG reagents are susceptible to degradation, especially if not stored correctly.[2] Ensure the reagent has been stored at -20°C and protected from moisture.[3][4] Before use, always allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.[1] If you suspect the reagent has degraded, it is best to use a fresh vial.
-
Suboptimal Molar Ratio: The molar ratio of this compound to your target molecule may be too low. To drive the reaction to completion, a molar excess of the PEG reagent is often required. A common starting point is a 5- to 20-fold molar excess. This may need to be optimized for your specific application.
-
Incorrect Reaction pH: The pH of the reaction buffer is critical. For reactions with activated esters like NHS esters, a pH range of 7.2-8.5 is generally recommended to ensure the primary amines are deprotonated and nucleophilic.
-
Presence of Competing Nucleophiles: Your buffer system must be free of primary amines, such as Tris or glycine. These compounds will compete with your target molecule for the activated PEG, significantly reducing the yield of your desired conjugate.
Issue 2: Protein Aggregation During PEGylation
Question: I am observing precipitation or turbidity in my reaction mixture during PEGylation. How can I prevent protein aggregation?
Answer: Protein aggregation during PEGylation is a multifaceted issue that can arise from the cross-linking of multiple protein molecules, suboptimal reaction conditions that affect protein stability, or high protein concentrations.
-
Intermolecular Cross-linking: Since this compound is a homobifunctional linker with amine groups at both ends, it can potentially cross-link multiple molecules that have been activated (e.g., with NHS esters), leading to aggregation. To minimize this, you can try reducing the molar ratio of the activated molecule to the this compound. A slower, more controlled addition of the activated molecule can also favor the desired reaction over cross-linking.
-
Suboptimal Reaction Conditions: The stability of your protein is highly dependent on factors like pH, temperature, and buffer composition. Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and potentially reduce aggregation. It is also beneficial to screen different buffer conditions to find one that maximizes your protein's stability.
-
High Protein Concentration: The probability of intermolecular interactions and aggregation increases with higher protein concentrations. If you are observing aggregation, try reducing the concentration of your protein in the reaction mixture.
-
Use of Aggregation Suppressors: Certain additives can be included in the reaction buffer to help suppress protein aggregation. Arginine and glycine are amino acids known to reduce non-specific protein-protein interactions. Low concentrations of non-ionic surfactants, such as Polysorbate 20, can also be effective.
| Additive | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Increases protein stability through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
This compound and its derivatives are sensitive to moisture and should be stored at -20°C in a desiccated environment. To prevent degradation from moisture condensation, always allow the reagent vial to warm to room temperature before opening. For optimal stability, it is recommended to backfill the container with an inert gas like nitrogen or argon after use. Avoid frequent freeze-thaw cycles.
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Atmosphere | Store under inert gas (Nitrogen or Argon) and with a desiccant. |
| Handling | Equilibrate vial to room temperature before opening. |
| Light Exposure | Protect from light. |
Q2: What is the optimal pH for conjugation reactions involving this compound?
The optimal pH depends on the reactive group you are targeting with the amine groups of the PEG.
-
For reacting with NHS esters: The reaction of a primary amine with an NHS ester is most efficient at a pH between 7 and 9, with an optimal range often cited as 8.3-8.5. In this pH range, the primary amine is sufficiently deprotonated to act as a nucleophile.
-
For reacting with carboxylic acids (using EDC/NHS): The activation of the carboxyl group with EDC is most efficient under acidic conditions, typically between pH 4.5 and 5.5. The subsequent reaction with the amine can then proceed.
Q3: Are there any common side reactions I should be aware of?
Yes, when using activated forms of molecules to react with this compound, such as NHS esters, the primary competing side reaction is hydrolysis. The NHS ester can react with water, which regenerates a carboxyl group and renders the molecule inactive for conjugation. The rate of this hydrolysis reaction increases significantly with higher pH. Therefore, it is crucial to find a balance where the amidation reaction proceeds efficiently without being overtaken by hydrolysis. It is also important to use amine-free buffers, as buffers containing primary amines (like Tris) will compete in the reaction.
Q4: How can I monitor the progress of my PEGylation reaction?
The progress of a PEGylation reaction can be monitored using several analytical techniques:
-
SDS-PAGE: This is often the first and simplest check. A successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, which will appear as a higher band on the gel compared to the unmodified protein.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The PEGylated protein, being larger, will elute earlier than the un-PEGylated protein.
-
Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of a protein. This change in charge can be detected by IEX, which can often separate species with different numbers of attached PEG molecules.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can provide an accurate molecular weight of the conjugate, confirming the successful attachment and number of PEG molecules.
Experimental Protocols
Protocol 1: General Procedure for Conjugating an NHS-activated Molecule to this compound
-
Reagent Preparation:
-
Equilibrate the NHS-activated molecule and this compound to room temperature before opening the vials.
-
Prepare a stock solution of the NHS-activated molecule in an anhydrous organic solvent such as DMF or DMSO.
-
Prepare a stock solution of this compound in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
-
Conjugation Reaction:
-
In a reaction vessel, add the desired amount of the this compound solution.
-
Add the NHS-activated molecule stock solution to the reaction mixture. A 1:1 or 2:1 molar ratio of the NHS-molecule to the PEG-amine is a common starting point.
-
Allow the reaction to proceed for 3 to 24 hours at room temperature with gentle stirring. The optimal reaction time will depend on the specific substrates.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using LC-MS or TLC.
-
Once the reaction is complete, the final product can be purified using standard methods such as size exclusion chromatography (SEC) to remove unreacted reagents.
-
References
Technical Support Center: Optimizing Amino-PEG27-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing molar ratios in Amino-PEG27-amine reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of this compound to proteins or other molecules.
| Issue | Potential Causes | Solutions |
| Low or No Product Formation | Inactive coupling agents (e.g., EDC, NHS). | Use fresh, high-quality EDC and NHS. EDC is particularly sensitive to moisture and should be stored in a desiccator.[1] |
| Presence of water in the reaction. | Ensure all solvents and reagents are anhydrous. Water can hydrolyze the activated ester intermediate.[1] | |
| Suboptimal pH of the reaction buffer. | For reactions with NHS esters, ensure the pH is between 7.0 and 8.5 for efficient N-acylation.[2] For EDC crosslinking, acidic conditions (pH 4.5) are most effective.[3][4] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as phosphate-buffered saline (PBS). Primary amines in the buffer will compete with the target molecule for reaction with the activated PEG. | |
| Significant Byproducts | O-acylation of hydroxyl groups. | Strictly control the pH to be below 8.5, use a minimal excess of the acylating agent, and keep the reaction time as short as possible. |
| Formation of N-acylurea. | This can occur with EDC/NHS chemistry. Optimize the reaction conditions to favor the reaction with the amine. | |
| Di-PEGylation or multi-PEGylation. | If the target molecule has multiple reaction sites, consider using a lower molar ratio of the PEG reagent. | |
| Precipitation/Aggregation During Reaction | Cross-linking of target molecules. | Optimize the molar ratio of the PEG reagent to the target molecule. A lower PEG-to-protein ratio may reduce cross-linking. Consider using a more dilute reaction mixture. |
| Instability of the conjugate. | Screen different buffer conditions (e.g., varying pH, ionic strength, or including additives like arginine or glycerol) to improve the solubility of the conjugate. |
Frequently Asked Questions (FAQs)
1. What is the optimal molar ratio of this compound to my protein/molecule?
The optimal molar ratio is highly dependent on the specific protein or molecule, the number of available amine groups, and the desired degree of PEGylation. A common starting point is a 5- to 20-fold molar excess of the PEG reagent to the protein. For some applications, a 10 to 50-fold molar excess may be used. It is crucial to perform optimization experiments to determine the ideal ratio for your specific application.
2. How does pH affect the reaction?
The pH is a critical parameter in this compound reactions. For reactions involving NHS esters, a pH range of 7-9 is generally recommended to ensure the primary amine groups are deprotonated and thus nucleophilic. However, at a pH above 9, the risk of side reactions such as acylation of hydroxyl groups increases. For reactions utilizing EDC chemistry to couple a carboxyl group to the PEG-amine, a more acidic pH of 4.5-6.0 is optimal for the activation of the carboxyl group.
3. What are common side reactions and how can I minimize them?
Common side reactions include the formation of N-acylurea (with EDC/NHS chemistry), O-acylation of hydroxyl groups, and di- or multi-PEGylation. To minimize these, it is important to control the reaction pH, use a controlled molar excess of the PEG reagent, and monitor the reaction time. Using fresh, high-quality reagents and anhydrous solvents is also crucial.
4. How can I monitor the progress of my PEGylation reaction?
Several analytical techniques can be used to monitor the reaction progress and characterize the final product. These include:
-
High-Performance Liquid Chromatography (HPLC): Particularly size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC), can be used to separate the PEGylated product from the unreacted protein and PEG reagent.
-
Mass Spectrometry (MS): Can confirm the mass of the PEGylated product and determine the degree of PEGylation.
-
Capillary Electrophoresis (CE): Another technique to assess the purity and degree of PEGylation.
5. How do I purify the PEGylated product?
Purification can be challenging due to the nature of PEGylated molecules. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.
-
Ion-Exchange Chromatography (IEX): Can separate based on charge differences between the native and PEGylated protein.
-
Reverse-Phase Chromatography (RP-HPLC): Can also be used for purification.
-
Dialysis: Useful for removing small molecule impurities.
Quantitative Data on Molar Ratio Optimization
The following table summarizes the expected impact of varying the molar ratio of an amine-reactive PEG (such as an NHS-ester activated this compound) to a protein. These are representative values and the optimal ratio should be determined empirically for each specific system.
| Molar Ratio (PEG:Protein) | Expected Degree of PEGylation | Potential for Multi-PEGylation | Risk of Unreacted Protein | General Recommendation |
| 1:1 to 5:1 | Low to Moderate | Low | High | A starting point for proteins with a high number of reactive sites or when mono-PEGylation is strictly desired. |
| 10:1 to 20:1 | Moderate to High | Moderate | Moderate | A common range for achieving a good balance between yield and specificity. |
| > 20:1 | High | High | Low | May be necessary for proteins with low reactivity or when a high degree of PEGylation is the primary goal. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound using NHS Ester Chemistry
This protocol outlines a general method for the covalent attachment of an NHS-activated this compound to a protein.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, at a pH of 7.2-8.0. A typical protein concentration is 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or desalting column.
-
-
PEG Reagent Preparation:
-
Allow the NHS-activated this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the PEG reagent in an anhydrous solvent such as DMSO or DMF to a known concentration (e.g., 100 mg/mL).
-
-
PEGylation Reaction:
-
Add the desired molar excess of the dissolved PEG reagent to the protein solution while gently stirring. The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time may vary depending on the protein and should be determined experimentally.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts, and separate different PEGylated species using an appropriate chromatographic method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Analysis:
-
Analyze the purified product using HPLC, SDS-PAGE, and mass spectrometry to determine the degree of PEGylation and purity.
-
Visualizations
References
Technical Support Center: Characterizing Impurities in Amino-PEG27-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing impurities in Amino-PEG27-amine. The following troubleshooting guides and FAQs will help address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect to find in my this compound sample?
A1: Impurities in this compound can originate from both the synthesis process and degradation over time. They can be broadly categorized as:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: This may include the PEG starting material with hydroxyl or other functional groups instead of the desired amine.
-
By-products of Amination: Depending on the synthesis route, impurities such as partially aminated PEGs (e.g., one end is an amine and the other is a hydroxyl group) or molecules with different length PEG chains may be present. If the amination involves an azide intermediate, residual azide-functionalized PEG could be an impurity.
-
Catalyst or Reagent Residues: Traces of catalysts or reagents used during the synthesis may remain in the final product.
-
-
Degradation-Related Impurities:
-
Oxidation Products: Polyethylene glycol chains are susceptible to auto-oxidation, which can lead to the formation of aldehydes (like formaldehyde and acetaldehyde) and carboxylic acids (like formic acid and acetic acid).[1] The presence of water, trace metals, or hydrogen peroxide can accelerate the formation of these impurities.[1]
-
Chain Scission Products: Degradation can also lead to shorter PEG chains.
-
-
Process-Related Impurities:
Q2: My PEGylation reaction is giving low yields or unexpected side products. Could impurities in the this compound be the cause?
A2: Yes, impurities in your this compound are a likely cause.
-
Reactive Impurities: Aldehydes (like formaldehyde) and acids (like formic acid) are known to react with primary and secondary amines.[2] This can lead to the formation of N-methyl and N-formyl adducts with your target molecule, reducing the yield of the desired PEGylated product.
-
Non-reactive Impurities: The presence of a significant amount of non-functionalized or mono-functionalized PEG will lower the effective concentration of the desired diamino-PEG, leading to incomplete reactions and lower yields.
Q3: How can I detect and quantify the common impurities in this compound?
A3: A combination of analytical techniques is typically required for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating different PEG species.
-
Reversed-Phase HPLC (RP-HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is effective for quantifying non-volatile impurities and different PEG chain lengths.
-
For detecting aldehydes and carboxylic acids, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) followed by UV detection is a common method.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for quantifying volatile impurities like ethylene glycol and diethylene glycol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for determining the purity and degree of functionalization of your PEG-amine. It can help identify and quantify the amine end-groups relative to the PEG backbone.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify unknown impurities by providing molecular weight information. Post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify the mass spectra of PEG compounds.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to impurities in this compound.
Issue 1: Inconsistent or Poor Results in PEGylation Reactions
-
Symptom: Low yield of PEGylated product, presence of unexpected side products, or variability between batches.
-
Possible Cause: High levels of reactive or non-functional impurities in the this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor PEGylation results.
Issue 2: Discrepancies in Molecular Weight Characterization
-
Symptom: Gel Permeation Chromatography (GPC/SEC) or Mass Spectrometry (MS) data shows a broader molecular weight distribution than expected or multiple peaks.
-
Possible Cause: Presence of different PEG chain lengths (polydispersity), aggregation, or fragmentation.
-
Troubleshooting Workflow:
Caption: Troubleshooting unexpected molecular weight profiles.
Quantitative Data Summary
The following tables provide an example of a Certificate of Analysis for a batch of this compound, including typical impurities and their acceptable limits. Note: These values are for illustrative purposes and may vary between suppliers and batches.
Table 1: Purity and Polydispersity
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (by 1H NMR) | ≥ 95% | 96.8% | 1H NMR |
| Polydispersity Index (PDI) | ≤ 1.05 | 1.03 | GPC/SEC |
Table 2: Impurity Profile
| Impurity | Specification (w/w %) | Result (w/w %) | Method |
| Ethylene Glycol (EG) | ≤ 0.01% | 0.005% | GC-MS |
| Diethylene Glycol (DG) | ≤ 0.01% | 0.008% | GC-MS |
| Formaldehyde | ≤ 0.001% | < 0.001% | HPLC-UV (DNPH) |
| Formic Acid | ≤ 0.005% | 0.003% | HPLC-UV |
| Water Content | ≤ 1.0% | 0.5% | Karl Fischer |
Experimental Protocols
Protocol 1: Determination of Ethylene Glycol and Diethylene Glycol by GC-MS
This protocol is adapted from the USP monograph for PEG analysis.
-
Standard Preparation:
-
Prepare a stock solution containing known concentrations of ethylene glycol (EG) and diethylene glycol (DG) in a suitable solvent (e.g., water).
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a vial.
-
Dissolve the sample in a known volume of the same solvent used for the standards.
-
-
GC-MS Parameters:
-
Column: Use a column suitable for the analysis of glycols (e.g., a packed column with a stationary phase like 12% G13 on S1NS support).
-
Injector: Packed column injector.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 140°C) and ramp up to a higher temperature (e.g., 240°C) to ensure separation of the analytes.
-
MS Detection: Use selected ion monitoring (SIM) mode for the characteristic ions of EG and DG to enhance sensitivity and selectivity.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of EG and DG in the sample by comparing the peak areas to the calibration curve.
-
Protocol 2: Determination of Formaldehyde and Formic Acid by HPLC-UV (with DNPH Derivatization for Formaldehyde)
This protocol is based on methods for analyzing reactive impurities in PEGs.
-
Derivatization (for Formaldehyde):
-
To a known amount of the this compound sample dissolved in a suitable solvent, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile with a small amount of strong acid).
-
Allow the reaction to proceed at a controlled temperature for a specific time to form the DNPH-formaldehyde hydrazone.
-
-
Standard Preparation:
-
Prepare a standard solution of the formaldehyde-DNPH derivative of a known concentration.
-
Prepare standard solutions of formic acid at various concentrations.
-
-
HPLC-UV Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
UV Detection: Monitor at a wavelength appropriate for the DNPH derivative (e.g., 360 nm) and at a lower wavelength for formic acid (e.g., 210 nm).
-
-
Analysis:
-
Inject the derivatized formaldehyde standard and the formic acid standards to create calibration curves.
-
Inject the prepared sample solution.
-
Quantify the impurities based on their peak areas relative to the calibration curves.
-
Protocol 3: Purity and Polydispersity Analysis by GPC/SEC
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, which could be an aqueous buffer (e.g., phosphate-buffered saline) or an organic solvent depending on the column used.
-
Standard Preparation: Prepare a series of PEG standards with known, narrow molecular weight distributions to create a calibration curve.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
GPC/SEC Parameters:
-
Column: Use a GPC/SEC column set suitable for the molecular weight range of your PEG.
-
Detector: A refractive index (RI) detector is commonly used.
-
Flow Rate: Maintain a constant, low flow rate (e.g., 0.5-1.0 mL/min).
-
Column Temperature: Keep the column at a constant temperature.
-
-
Analysis:
-
Inject the PEG standards to generate a calibration curve of log(Molecular Weight) versus retention time.
-
Inject the sample.
-
Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of your sample.
-
By following these guidelines and protocols, researchers can effectively characterize the impurities in their this compound samples, leading to more reliable and reproducible experimental outcomes.
References
Technical Support Center: Improving Reaction Kinetics of Amino-PEG27-amine
Welcome to the technical support center for Amino-PEG27-amine bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an NHS ester?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines, such as those on this compound, is between 7.2 and 8.5.[1][2][3] A pH range of 8.3-8.5 is often cited as ideal.[4][5] Within this range, the primary amine groups are sufficiently deprotonated and nucleophilic to react efficiently. At lower pH, the amine groups become protonated (-NH3+), rendering them unreactive. Conversely, at pH levels above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.
Q2: Which buffers should I use for my PEGylation reaction, and which should I avoid?
-
Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers are all suitable for NHS ester reactions. A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer is often recommended.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the this compound for reaction with the NHS ester, significantly reducing the conjugation efficiency. If your molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q3: My conjugation yield is low. What are the common causes and how can I troubleshoot it?
Low conjugation yield is a common issue that can stem from several factors. The most frequent culprits are suboptimal pH, hydrolysis of the reactive ester, incorrect molar ratios, and reagent quality.
A systematic approach to troubleshooting is recommended. Start by verifying the pH of your reaction mixture. Then, consider the age and storage of your reagents. Finally, you can optimize the molar ratio of reactants and the reaction time.
Q4: How does temperature and reaction time affect the kinetics?
NHS-ester crosslinking reactions are typically performed for 0.5 to 4 hours at room temperature or at 4°C. Some protocols suggest incubating for 1 to 4 hours at room temperature or overnight on ice. The optimal time can depend on the specific reactants and their concentrations. It may be beneficial to perform a time-course experiment (e.g., sampling at 2, 4, 8, and 24 hours) to determine the ideal duration for your specific system. Lowering the temperature (e.g., to 4°C) can help minimize the competing hydrolysis reaction, especially during longer incubation periods.
Q5: What molar ratio of this compound to my target molecule should I use?
The optimal molar ratio depends on the number of available reactive sites on your target molecule and the desired degree of PEGylation. A molar excess of the PEG reagent is generally used to drive the reaction to completion. For mono-labeling of proteins, a starting point of 5- to 20-fold molar excess of the PEG linker is common. However, this should be optimized for each specific application. For example, some protocols might suggest an 8-fold molar excess as a starting point for protein labeling.
Q6: How should I handle and store my reactive PEG reagents?
NHS esters are sensitive to moisture. Reagents should be stored at -20°C, protected from moisture. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation. It is best to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and prepare fresh solutions for each experiment.
Troubleshooting Guide for Low Conjugation Yield
If you are experiencing low yields with your this compound conjugation, follow this decision tree to diagnose and solve the issue.
Data Presentation: Reaction Parameters
Optimizing the reaction involves balancing the rate of conjugation against the rate of competing side reactions, primarily the hydrolysis of the NHS ester.
Table 1: Effect of pH on NHS Ester Hydrolysis
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the half-life of the reactive ester decreases rapidly.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temp | ~3.5 hours (210 min) |
| 8.5 | Room Temp | ~3 hours (180 min) |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | ~2 hours (125 min) |
| (Data compiled from multiple sources for comparison) |
Table 2: Recommended Reaction Conditions
This table provides a summary of typical starting conditions for an NHS ester-amine coupling reaction.
| Parameter | Recommended Condition |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES (Amine-Free) |
| Temperature | 4°C to Room Temperature (20-25°C) |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) |
| Molar Excess | 5- to 20-fold excess of PEG reagent over the target molecule |
| (Data compiled from multiple sources) |
Key Reaction Pathways
The primary goal is to facilitate the reaction between the amine group and the NHS ester to form a stable amide bond. However, the NHS ester can also react with water, leading to hydrolysis and an inactive carboxyl group.
Experimental Protocols
General Protocol for Protein Labeling with this compound via an NHS Ester Intermediate
This protocol outlines a general procedure. Optimal conditions, particularly molar ratios and incubation times, may need to be determined empirically for each specific application.
-
Buffer Preparation : Prepare a suitable amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.3).
-
Molecule Preparation : Dissolve your molecule containing the NHS ester in the reaction buffer to a final concentration of 1-10 mg/mL. If the molecule is in an incompatible buffer (e.g., Tris), perform a buffer exchange via dialysis or a desalting column into the reaction buffer.
-
This compound Preparation : Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF.
-
Reaction Initiation : Add the calculated amount of the dissolved this compound to the molecule solution while gently vortexing. A 5- to 20-fold molar excess is a common starting point.
-
Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional) : To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.
-
Purification : Remove excess, unreacted this compound and reaction byproducts from the labeled protein. Common methods include size-exclusion chromatography (SEC), dialysis, or ultrafiltration. The choice of method depends on the size difference between the conjugated product and the unreacted materials.
References
PEGylation Reactions: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for PEGylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of polyethylene glycol (PEG) to proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is my PEGylation yield consistently low or non-existent?
Low or no yield of the desired PEGylated product is one of the most common issues. This can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic troubleshooting approach is recommended.
Possible Causes & Solutions:
-
Inactive PEG Reagent: The reactive group on the PEG molecule is often sensitive to moisture and temperature. For instance, NHS-esters readily hydrolyze, and aldehydes can oxidize to non-reactive carboxylic acids.[1][2]
-
Solution: Always store PEG reagents under recommended conditions, typically at -20°C or lower under an inert gas like argon or nitrogen and protected from moisture.[3][4] Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] If degradation is suspected, use a fresh vial of the reagent. Do not prepare stock solutions of sensitive reagents like PEG-NHS esters for long-term storage.
-
-
Suboptimal Reaction Buffer: The pH of the reaction buffer is critical for controlling the reaction rate and specificity. For example, amine-reactive PEG-NHS esters react most efficiently with primary amines at a neutral to slightly basic pH (7-9). Buffers containing primary amines, such as Tris or glycine, will compete with the target protein, quenching the reaction.
-
Solution: Ensure your buffer does not contain competing nucleophiles. Phosphate-buffered saline (PBS) is a common choice for amine PEGylation. Optimize the reaction pH for your specific PEG chemistry and protein.
-
-
Incorrect Molar Ratio: An insufficient molar excess of the PEG reagent over the protein can lead to low yields.
-
Solution: Increase the molar ratio of the PEG reagent to the protein. A 5- to 20-fold molar excess is a common starting point for chemistries like reductive amination, but this may need to be optimized for your specific protein and desired degree of PEGylation.
-
-
Protein-Specific Issues: The accessibility of target residues (e.g., lysine for NHS-ester reactions) on the protein surface can be sterically hindered, preventing the PEG reagent from binding.
-
Solution: Consider using different PEGylation chemistries that target other functional groups. If site-specific PEGylation is desired, computational analysis can help select the proper position on the protein for modification.
-
Q2: How can I control the degree of PEGylation and avoid multiple PEGylated species?
The PEGylation process often results in a complex mixture containing unreacted protein, unreacted PEG, and proteins with varying numbers of attached PEG molecules (PEGamers). Controlling this heterogeneity is crucial for therapeutic applications.
Control Strategies:
-
Adjust Molar Ratio: The most direct way to control the extent of PEGylation is by adjusting the molar ratio of the PEG reagent to the protein. Lower ratios favor mono-PEGylation, while higher ratios lead to multi-PEGylated species.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., incubating on ice) can help limit the reaction to the most accessible and reactive sites, potentially favoring a lower degree of PEGylation. For example, a reaction with a 5:1 molar ratio of mPEG-ALD to protein for 2 hours was shown to yield 86% monoPEGylated product.
-
Control pH: For amine-reactive PEGylation, performing the reaction at a lower pH (e.g., pH ~7) can favor modification of the N-terminal α-amine over lysine ε-amines, as the N-terminus typically has a lower pKa. This can improve the selectivity for mono-PEGylation.
-
Use Branched PEGs: Sterically bulky PEG reagents, such as Y-shaped branched PEGs, can increase selectivity towards more sterically available amines, which may help reduce the number of attachment sites.
Below is a troubleshooting decision tree to help diagnose and resolve common PEGylation issues.
Q3: What is the best method to purify my PEGylated protein?
Purification is essential to remove unreacted materials and to separate the desired PEGylated species from other variants. The choice of method depends on the differences in physicochemical properties between the desired product and the impurities.
Common Purification Techniques:
-
Size Exclusion Chromatography (SEC): This is often the first method used. It separates molecules based on their hydrodynamic radius. SEC is highly effective at removing small molecules like unreacted PEG and byproducts. It can also separate unreacted protein from the larger PEGylated conjugates.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The attachment of PEG chains can shield surface charges on a protein, altering its binding to an IEX resin. This property is powerful for separating different PEGylated species (e.g., mono- vs. di-PEGylated) and even positional isomers, which may have different charge shielding effects.
-
Reverse Phase Chromatography (RP-HPLC): This technique separates based on hydrophobicity. It is widely used for purifying peptides and small proteins and can be applied on an analytical scale to identify PEGylation sites and separate positional isomers.
-
Non-Chromatographic Methods: Techniques like ultrafiltration, diafiltration, and dialysis are simple methods based on molecular weight differences. They are efficient for removing unreacted PEG and for buffer exchange.
| Purification Method | Principle of Separation | Primary Use Case in PEGylation |
| Size Exclusion (SEC) | Hydrodynamic Radius (Size) | Removing unreacted PEG; separating PEG-protein from native protein. |
| Ion Exchange (IEX) | Net Surface Charge | Separating mono-, di-, and multi-PEGylated species; separating positional isomers. |
| Reverse Phase (RP-HPLC) | Hydrophobicity | Analytical separation of isomers; purification of smaller conjugates. |
| Ultrafiltration/Dialysis | Molecular Weight Cutoff | Removing excess low MW reagents; buffer exchange. |
Q4: How do I confirm successful PEGylation and characterize the product?
Proper characterization is critical to ensure the identity, purity, and consistency of the PEGylated product. A combination of analytical techniques is typically required.
Key Analytical Techniques:
-
SDS-PAGE: A simple, qualitative method to visualize the increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band.
-
Size Exclusion Chromatography (SEC): Provides quantitative information on the purity of the conjugate and can detect the presence of aggregates or unreacted protein.
-
Mass Spectrometry (MS): MALDI-TOF MS is a powerful technique for determining the precise average molecular weight of the PEGylated protein, which allows for confirmation of the degree of PEGylation (the number of PEGs attached).
-
High-Performance Liquid Chromatography (HPLC): Methods like IEX-HPLC and RP-HPLC can resolve different PEGylated species, providing a detailed profile of the product mixture.
Experimental Protocols
General Protocol for Amine PEGylation using an NHS-Ester Reagent
This protocol provides a general starting point for the PEGylation of a protein via its primary amines (N-terminus and lysine residues).
1. Materials & Reagent Preparation:
-
Protein: Dissolve the protein in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4) to a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines like Tris, it must be exchanged into an amine-free buffer via dialysis or desalting column.
-
PEG-NHS Ester Reagent: Allow the vial of PEG-NHS ester to warm to room temperature before opening. Immediately before use, dissolve the reagent in an anhydrous solvent like DMSO or DMF to create a 10 mM solution. Do not store this solution.
2. Conjugation Reaction:
-
Molar Ratio: Calculate the volume of the 10 mM PEG solution needed to achieve the desired molar excess (a 20-fold molar excess is a common starting point).
-
Reaction: Add the calculated volume of the PEG solution to the protein solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.
3. Quenching and Purification:
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer with excess primary amines (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts using SEC (gel filtration) or dialysis. Further purification to separate different PEGylated species can be performed using IEX.
4. Analysis:
-
Confirm the increase in molecular weight and assess purity using SDS-PAGE and SEC-HPLC.
-
Determine the precise molecular weight and degree of PEGylation using MALDI-TOF MS.
The following diagram illustrates the general experimental workflow for a typical PEGylation reaction.
References
Validation & Comparative
A Comparative Guide to Amino-PEG27-amine and Shorter PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall physicochemical properties, pharmacokinetics, and therapeutic index of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed for their ability to enhance solubility, stability, and circulation half-life. This guide provides an objective comparison between the long-chain Amino-PEG27-amine and its shorter counterparts, supported by experimental data to inform rational drug design.
The Impact of PEG Linker Length on ADC Performance
The length of the PEG chain is a crucial parameter that can be modulated to optimize the performance of an ADC. Longer PEG chains, such as in this compound, are generally incorporated to impart a "stealth" effect, shielding the hydrophobic payload and reducing clearance by the reticuloendothelial system. This often leads to an improved pharmacokinetic (PK) profile. Conversely, shorter PEG linkers may offer advantages in terms of conjugate stability and, in some contexts, may lead to more potent in vitro activity.
Quantitative Comparison of PEG Linker Length
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics. It is important to note that the data is compiled from various studies and the specific antibody, payload, and experimental conditions can influence the results.
| Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance | |
| PEG Linker Length | Clearance Rate (mL/kg/day) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8 in rats.[1] |
The data clearly demonstrates that increasing the PEG linker length from no PEG to PEG8 significantly decreases the clearance rate of the ADC.[1] Beyond PEG8, a plateau is reached where further increases in PEG length to PEG12 and PEG24 have a minimal additional impact on clearance.[1] This suggests that a threshold effect exists, where a certain PEG length is sufficient to optimally shield the hydrophobic payload and improve the pharmacokinetic profile.[1]
| Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity | ||
| Targeting Moiety | PEG Linker Length | Fold Reduction in Cytotoxicity (vs. No PEG) |
| Miniaturized Affibody | 4 kDa | 4.5-fold |
| Miniaturized Affibody | 10 kDa | 22-fold |
| Data from a study on affibody-drug conjugates.[1] |
In some instances, particularly with smaller targeting moieties like affibodies, the use of very long PEG chains can lead to a decrease in in vitro cytotoxicity. This may be attributed to steric hindrance, where the long PEG chain interferes with the binding of the targeting moiety to its receptor or impedes the internalization and processing of the conjugate.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.
Protocol 1: ADC Synthesis and Characterization
Objective: To conjugate a drug-linker to an antibody and characterize the resulting ADC for purity, aggregation, and drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-payload linker (with varying PEG lengths)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Reduction: Incubate the mAb solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds and expose free sulfhydryl groups.
-
Conjugation: Add the maleimide-PEG-payload linker to the reduced antibody solution at a specific molar ratio and incubate at room temperature for 4 hours to allow for covalent bond formation.
-
Purification: Purify the ADC using an SEC column to remove unconjugated drug-linker and aggregated species.
-
Characterization:
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC.
-
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.
-
The average DAR is the molar ratio of the drug to the antibody.
-
-
DAR Distribution by HIC:
-
Inject the purified ADC onto an HIC column.
-
Elute with a decreasing salt gradient to separate ADC species with different DARs (e.g., DAR0, DAR2, DAR4).
-
Calculate the weighted average DAR from the peak areas of the different species.
-
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with varying PEG linker lengths on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
96-well plates
-
ADCs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium and add them to the cells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Viability Assessment:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
Protocol 3: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic parameters (e.g., clearance, half-life, AUC) of ADCs with different PEG linker lengths in an animal model.
Materials:
-
Animal model (e.g., mice or rats)
-
ADCs with different PEG linkers
-
ELISA kit for human IgG quantification
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification of ADC: Measure the concentration of the ADC in the plasma samples using an ELISA that detects the human antibody portion of the conjugate.
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance, half-life (t1/2), and area under the curve (AUC) from the plasma concentration-time data.
Protocol 4: In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of ADCs with varying PEG linker lengths in a tumor xenograft model.
Materials:
-
Immunodeficient mice
-
Human tumor cell line expressing the target antigen
-
ADCs with different PEG linkers
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the human tumor cells into the mice.
-
Treatment Initiation: Once the tumors reach a specified volume, randomize the mice into treatment groups.
-
ADC Administration: Administer the different ADCs to their respective groups, typically via IV injection, at a predetermined dose and schedule.
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers like this compound generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist, especially with very long linkers. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
A Comparative Guide to Amino-PEG27-amine and Other Bifunctional Linkers in Bioconjugation
In the landscape of modern therapeutics and diagnostics, bifunctional linkers are critical components that enable the conjugation of molecules, profoundly influencing the stability, efficacy, and pharmacokinetic properties of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, polyethylene glycol (PEG) derivatives have gained prominence for their unique ability to enhance solubility and reduce immunogenicity.[1][2] This guide provides a detailed comparison of Amino-PEG27-amine, a long-chain PEG linker, with other widely used bifunctional linkers.
Overview of Bifunctional Linkers
Bifunctional linkers are broadly categorized as either cleavable or non-cleavable. Cleavable linkers are designed to release their payload under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes within a target cell.[3] Non-cleavable linkers, in contrast, remain intact, and the payload is released only after the degradation of the carrier molecule, such as an antibody.[3]
The choice of linker is a critical decision in the design of a bioconjugate. Factors to consider include the desired mechanism of action, the properties of the payload, and the biological target.
Introducing this compound
This compound is a homobifunctional linker featuring a long polyethylene glycol chain with primary amine groups at both termini. This structure imparts significant hydrophilicity and flexibility, making it an attractive choice for applications where increased solubility and reduced aggregation of the bioconjugate are desired. Its primary applications are in the development of PROTACs and other bioconjugates where a significant spatial separation between the conjugated molecules is required.[4]
Quantitative Comparison of Bifunctional Linkers
The following table summarizes the key properties of this compound in comparison to other commonly used bifunctional linkers. The data for this compound are based on its structural properties and established knowledge of long-chain PEG linkers, as direct comparative experimental data is limited.
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Hydrazone Linkers | Val-Cit (Valine-Citrulline) Linkers |
| Linker Type | Homobifunctional, Non-cleavable (by design) | Heterobifunctional, Non-cleavable | Heterobifunctional, Cleavable (pH-sensitive) | Heterobifunctional, Cleavable (Enzyme-sensitive) |
| Reactive Groups | Amine, Amine | NHS ester, Maleimide | Hydrazide, Carbonyl | Typically NHS ester, Maleimide with a dipeptide |
| Solubility | High | Low to Moderate | Moderate | Moderate to High |
| Flexibility | High | Low (rigid cyclohexane ring) | Moderate | Moderate |
| Plasma Stability | High (expected) | High | Low to Moderate (hydrolysis can occur) | High |
| Payload Release Mechanism | Proteolytic degradation of the carrier | Proteolytic degradation of the carrier | Acid-catalyzed hydrolysis in endosomes/lysosomes | Enzymatic cleavage by cathepsins in lysosomes |
| Key Advantage | Excellent solubilizing properties, long reach | Well-established chemistry, high stability | Targeted release in acidic environments | High plasma stability and specific intracellular release |
| Key Disadvantage | Potential for non-specific interactions due to length | Can increase hydrophobicity and aggregation | Potential for premature release in circulation | Efficacy can be dependent on cathepsin expression |
Experimental Protocols
Detailed methodologies are crucial for the successful application of bifunctional linkers. Below are representative protocols for key bioconjugation reactions.
Protocol 1: NHS Ester-Amine Coupling
This protocol describes the conjugation of a molecule containing a primary amine (e.g., this compound) to a molecule functionalized with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Amine-containing molecule (e.g., this compound)
-
NHS ester-functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 7.4 (optional)
-
Purification supplies (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in the reaction buffer to the desired concentration.
-
Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a concentration typically 10-20 times higher than the amine-containing molecule.
-
-
Conjugation Reaction:
-
Add the NHS ester solution to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted NHS ester, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from unreacted reagents using an appropriate method such as size-exclusion chromatography or dialysis.
-
Protocol 2: Maleimide-Thiol Coupling
This protocol outlines the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) to a maleimide-functionalized molecule.
Materials:
-
Thiol-containing molecule
-
Maleimide-functionalized molecule
-
Degassed Reaction Buffer: PBS, Tris, or HEPES, pH 7.0-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMF or DMSO
-
Purification supplies
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed reaction buffer.
-
(Optional) If disulfide bonds are present, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.
-
-
Preparation of Maleimide Solution:
-
Dissolve the maleimide-functionalized molecule in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the maleimide solution to the thiol-containing molecule solution, typically at a 10-20 fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the conjugate using a suitable method to remove unreacted reagents.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental workflows.
Caption: Experimental Workflow for ADC Development.
Caption: Mechanism of Action for a PROTAC.
Conclusion
The selection of a bifunctional linker is a critical step in the design of bioconjugates. This compound, with its long, hydrophilic PEG chain, offers distinct advantages in terms of enhancing solubility and providing significant spatial separation between conjugated molecules. This can be particularly beneficial in the development of PROTACs and ADCs with hydrophobic payloads. However, its properties must be carefully weighed against those of other linkers, such as the well-defined reactivity of SMCC, the pH-sensitivity of hydrazones, and the enzymatic cleavability of Val-Cit linkers, to select the optimal linker for a specific application. The experimental protocols and workflows provided in this guide offer a framework for the rational design and evaluation of bioconjugates utilizing these diverse linker technologies.
References
Validating Amino-PEG27-amine Conjugation: A Mass Spectrometry-Based Comparative Guide
Authoritative validation of bioconjugates is a cornerstone of modern therapeutic and diagnostic development. For researchers employing Amino-PEG27-amine, mass spectrometry stands as the definitive method for confirming successful conjugation. This guide provides a comparative analysis of mass spectrometry techniques for validating this compound conjugation, complete with detailed experimental protocols and a comparison to alternative linker technologies.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and other molecules. It can improve solubility, extend circulating half-life, and reduce immunogenicity.[1][2] this compound is a discrete PEG (dPEG®) linker, meaning it is a single molecular weight compound, which eliminates the heterogeneity associated with traditional polymeric PEGs.[3] This property makes it an ideal candidate for creating highly defined bioconjugates, where precise characterization is critical.
Mass spectrometry (MS) is an indispensable tool for the characterization of these conjugates, providing precise mass measurement that confirms the covalent attachment of the PEG linker and allows for the determination of the degree of labeling.[1] Techniques such as electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) are particularly powerful for analyzing intact protein conjugates.[3]
Experimental Protocol: Conjugation and MS Validation
This protocol outlines a general procedure for conjugating a protein with an amine-reactive derivative of this compound (e.g., an NHS ester) and subsequently validating the conjugation using LC-ESI-MS.
Materials:
-
Protein of interest (e.g., monoclonal antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Size-Exclusion Chromatography (SEC) column for purification
-
LC-MS system (e.g., Q-TOF or Orbitrap mass spectrometer) with a suitable reversed-phase (RP) or SEC column
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in 0.1 M sodium bicarbonate buffer. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
-
-
Amine-Reactive PEG Reagent Preparation:
-
Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add a 5-20 molar excess of the dissolved PEG reagent. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted PEG reagent and buffer exchange the conjugate into a volatile buffer suitable for MS (e.g., 10 mM ammonium acetate) using an SEC column.
-
-
LC-MS Analysis (Intact Mass):
-
Chromatography: Separate the purified conjugate using either RP-HPLC or SEC. For RP-HPLC, a C4 or C8 column is typically used with a water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Analysis: Acquire data over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein conjugate (e.g., m/z 1000-4000).
-
Data Processing: The resulting multi-charged spectrum is deconvoluted using software (e.g., ProMass, MaxEnt) to generate a zero-charge mass spectrum. This spectrum will show the molecular weights of the unconjugated protein and the protein with one or more PEG chains attached.
-
-
Data Presentation: Expected Mass Shifts
The primary validation of conjugation is the observation of a mass increase corresponding to the molecular weight of the attached this compound moiety. The table below summarizes the expected molecular weights for a hypothetical 150 kDa monoclonal antibody (mAb).
| Species | Molecular Weight (Da) of Added Moiety | Expected Average Molecular Weight (Da) |
| Unconjugated mAb | 0 | 150,000 |
| mAb + 1 this compound | ~1233.5 | 151,233.5 |
| mAb + 2 this compound | ~2467.0 | 152,467.0 |
| mAb + 3 this compound | ~3700.5 | 153,700.5 |
Note: The exact mass of the this compound will vary slightly based on its specific activated form (e.g., NHS ester).
The deconvoluted mass spectrum should clearly resolve peaks for each of these species, allowing for the determination of the drug-to-antibody ratio (DAR), or in this case, the PEG-to-protein ratio.
Workflow for Conjugation and Validation
The following diagram illustrates the key steps in the experimental workflow, from initial conjugation to final mass spectrometry analysis and data interpretation.
Caption: Workflow for this compound conjugation and MS validation.
Comparison with Alternative Linker Chemistries
While amine-reactive PEG linkers are versatile, other chemistries offer different advantages, such as site-specificity. The choice of linker is critical and depends on the protein's available functional groups and the desired characteristics of the final conjugate.
| Linker Chemistry | Target Residue(s) | Bond Formed | Stability | Key Considerations |
| NHS Ester (Amine-Reactive) | Lysine, N-terminus | Amide | Stable | Can lead to a heterogeneous mixture of positional isomers due to multiple lysine residues. |
| Maleimide | Cysteine (Thiol) | Thioether | Stable | Allows for site-specific conjugation if free cysteines are available or engineered. |
| Pyridyl Disulfide | Cysteine (Thiol) | Disulfide | Reducible | The bond is cleavable by reducing agents, which can be useful for drug delivery applications. |
| Reductive Amination | Lysine, N-terminus | Secondary Amine | Stable | Offers an alternative to NHS chemistry for targeting amines, sometimes with different site selectivity. |
References
A Comparative Guide to the Characterization of Amino-PEG27-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The choice of the PEG linker is critical and dictates the conjugation strategy, stability, and overall performance of the resulting conjugate. This guide provides a comprehensive comparison of conjugates formed using the homobifunctional linker, Amino-PEG27-amine, with those generated using other common alternatives, supported by experimental data and detailed characterization protocols.
Introduction to this compound
This compound is a linear, homobifunctional PEG linker with primary amine groups at both ends. This structure allows for the crosslinking of molecules bearing amine-reactive functional groups, such as carboxylic acids or activated esters. The PEG component, consisting of 27 ethylene oxide units, imparts increased hydrophilicity, which can improve the solubility and stability of the conjugate and reduce its immunogenicity.
Comparison of this compound Conjugates with Alternatives
The performance of a PEGylated conjugate is highly dependent on the linker chemistry used for its synthesis. Here, we compare the characteristics of conjugates prepared with this compound to those synthesized with two widely used heterobifunctional linkers: an NHS-ester PEG (targeting amines) and a maleimide PEG (targeting thiols).
Table 1: Performance Comparison of PEG Linkers in Protein Conjugation
| Feature | Amino-PEG-Amine (Homobifunctional) | NHS-Ester-PEG (Heterobifunctional) | Maleimide-PEG (Heterobifunctional) |
| Target Functional Group | Carboxylic Acids (with activators), Activated Esters | Primary Amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) |
| Typical Conjugation Efficiency | 50-70% | 70-90% | 85-95% |
| Resulting Linkage | Amide Bond | Amide Bond | Thioether Bond |
| Linkage Stability (in serum) | High | High | Very High |
| Control over Conjugation | Moderate (potential for crosslinking) | Good | Excellent (site-specific) |
| Reaction pH | 4.5-7.5 (with activators) | 7.2-8.5 | 6.5-7.5 |
Note: The presented data are typical ranges and can vary significantly depending on the protein, reaction conditions, and the specific PEG reagent used.
Experimental Characterization of PEGylated Conjugates
A thorough characterization of PEGylated conjugates is essential to ensure their quality, efficacy, and safety. The following section details the key experimental protocols used to analyze these biomolecules.
Determination of PEGylation Degree
The degree of PEGylation, or the number of PEG molecules attached to a single protein molecule, is a critical quality attribute.
a) Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass of the conjugate, the protein, and the attached PEG without relying on column calibration standards.[1]
Experimental Protocol:
-
System Setup: An HPLC system equipped with a size exclusion column (e.g., TSKgel G3000SWxl) is connected in series to a UV detector, a MALS detector (e.g., DAWN HELEOS), and a differential refractive index (dRI) detector (e.g., Optilab T-rEX).[2][3]
-
Mobile Phase: A suitable buffer, such as phosphate-buffered saline (PBS) pH 7.4, is filtered and degassed.
-
Sample Preparation: The PEGylated protein is diluted in the mobile phase to a concentration of 1-2 mg/mL.
-
Data Acquisition: The sample is injected onto the SEC column, and data from all three detectors are collected.
-
Data Analysis: The data is analyzed using specialized software (e.g., ASTRA software). The software utilizes the signals from the UV (for protein concentration), dRI (for total concentration), and MALS detectors to calculate the molar mass of the protein and the PEG moiety at each elution volume.[4]
b) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS provides a direct measurement of the molecular weight of the intact conjugate, allowing for the determination of the number of attached PEG chains.[5]
Experimental Protocol:
-
Matrix Preparation: A saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), is prepared in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: The PEGylated protein sample is desalted and mixed with the matrix solution at a 1:1 ratio.
-
Spotting: A small volume (typically 1 µL) of the mixture is spotted onto the MALDI target plate and allowed to air dry.
-
Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer, and the mass spectrum is acquired. The instrument is operated in linear mode for high molecular weight analytes.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The mass difference between adjacent peaks corresponds to the molecular weight of a single PEG chain.
Identification of Conjugation Sites
Identifying the specific amino acid residues where the PEG chains are attached is crucial for understanding the potential impact on the protein's structure and function.
a) Peptide Mapping using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Enzymatic Digestion: The PEGylated protein is denatured, reduced, and alkylated, followed by digestion with a specific protease (e.g., trypsin).
-
LC Separation: The resulting peptide mixture is separated using a reversed-phase HPLC column.
-
MS/MS Analysis: The eluted peptides are introduced into a high-resolution mass spectrometer. The instrument isolates individual peptide ions and fragments them to obtain sequence information.
-
Data Analysis: The MS/MS spectra are searched against the protein sequence to identify the peptides. A mass shift corresponding to the mass of the PEG linker on a specific peptide indicates a PEGylation site.
Assessment of Structural Integrity and Stability
PEGylation can influence the conformational stability of a protein. Various biophysical techniques can be used to assess these changes.
a) Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary and tertiary structure of the protein. A comparison of the CD spectra of the native and PEGylated protein can reveal any significant structural changes.
b) Differential Scanning Calorimetry (DSC)
DSC measures the thermal stability of the protein by determining its melting temperature (Tm). An increase in Tm for the PEGylated protein compared to the native protein indicates enhanced thermal stability.
c) Stability under Stress Conditions
The stability of the conjugate can be assessed by incubating it under various stress conditions (e.g., elevated temperature, different pH values) and monitoring for degradation or aggregation over time using techniques like SEC-HPLC and SDS-PAGE.
Visualizing Workflows and Pathways
References
- 1. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 5. creativepegworks.com [creativepegworks.com]
The Role of Long-Chain PEG Linkers in PROTAC Efficacy: A Comparative Analysis Featuring Amino-PEG27-amine
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-parameter optimization challenge. The linker, a seemingly simple bridge, is a critical determinant of a PROTAC's success. This guide provides a comparative overview of the efficacy of different linkers in PROTACs, with a special focus on the long-chain polyethylene glycol (PEG) linker, Amino-PEG27-amine.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length, flexibility, and chemical composition are pivotal in dictating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
The Merits of PEG Linkers in PROTAC Design
PEG linkers are among the most commonly used motifs in PROTAC design, largely due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1] The introduction of a PEG chain can enhance the solubility and bioavailability of the PROTAC molecule.[2] Furthermore, the flexibility of PEG linkers can be advantageous for achieving an optimal orientation for the formation of a productive ternary complex.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50 : The half-maximal degradation concentration, representing the potency of the PROTAC. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation, indicating the efficacy of the PROTAC. A higher Dmax value signifies greater efficacy.
Case Study 1: Targeting TANK-binding kinase 1 (TBK1)
Research on TBK1-targeting PROTACs has demonstrated a clear dependence on linker length for degradation activity. PROTACs with linkers shorter than 12 atoms were found to be inactive. However, those with linkers ranging from 12 to 29 atoms displayed submicromolar potency. The optimal efficacy was achieved with a 21-atom linker, which yielded a DC50 of 3 nM and a Dmax of 96%.[3]
| Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| < 12 | TBK1 | VHL | Inactive | N/A | |
| 21 | TBK1 | VHL | 3 | 96 | |
| 29 | TBK1 | VHL | 292 | 76 |
Table 1: Impact of linker length on the degradation of TBK1.
Case Study 2: Targeting Bruton's Tyrosine Kinase (BTK)
In the development of BTK degraders, it was observed that PROTACs with longer PEG linkers (four or more PEG units) were more potent than their counterparts with shorter linkers. It is hypothesized that shorter linkers may cause steric hindrance, thereby impeding the formation of a stable ternary complex.
| Linker Composition | Target Protein | E3 Ligase | Potency | Reference |
| < 4 PEG units | BTK | CRBN | Impaired | |
| ≥ 4 PEG units | BTK | CRBN | Potent |
Table 2: Influence of PEG linker length on the potency of BTK degraders.
Case Study 3: A Synthesized Comparison for BRD4 Degraders
To illustrate the impact of PEG linker length on various PROTAC parameters, a synthesized comparison of hypothetical PROTACs targeting the bromodomain-containing protein 4 (BRD4) is presented below. These PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
| Linker | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA) Pe (10⁻⁶ cm/s) |
| PEG3 | 75 | 85 | 1.2 |
| PEG4 | 30 | 92 | 1.8 |
| PEG5 | 15 | >95 | 2.5 |
| PEG6 | 45 | 90 | 2.1 |
Table 3: A synthesized comparison of the impact of PEG linker length on the performance of hypothetical BRD4-targeting PROTACs. This data illustrates a common trend where an optimal linker length exists for maximal efficacy.
The Potential Role of this compound
This compound is a long-chain, flexible, and hydrophilic linker. Based on the trends observed in the case studies, a PROTAC incorporating such a long linker could be beneficial in specific scenarios:
-
Spanning Large Distances : For target proteins with deep binding pockets or E3 ligases where the ligand binding site is distant from the ubiquitination sites, a long linker like this compound may be necessary to effectively bridge the two proteins.
-
Overcoming Steric Hindrance : A longer, more flexible linker can provide the necessary degrees of freedom to avoid unfavorable steric clashes between the target protein and the E3 ligase, thus facilitating the formation of a productive ternary complex.
-
Enhanced Solubility : The extended PEG chain would be expected to significantly improve the aqueous solubility of the PROTAC, which can be a major challenge in drug development.
However, it is also important to consider that excessively long linkers can sometimes lead to a decrease in potency due to a higher entropic penalty upon binding to form the ternary complex. Therefore, the optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been created using the Graphviz DOT language.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot this against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across the intestinal barrier.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plate
-
1% lecithin in dodecane
-
Phosphate buffer saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter plate with the lipid solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the acceptor plate wells with PBS.
-
Prepare Donor Plate: Dilute the PROTAC stock solution in PBS to the desired concentration and add it to the donor wells of the filter plate.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the following equation:
Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))
where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Conclusion
The linker is a critical component in PROTAC design, and its length and composition significantly impact the efficacy of the resulting molecule. While direct experimental data for PROTACs utilizing this compound is limited, the analysis of trends from studies with other long-chain PEG linkers suggests that it could be a valuable tool for specific applications requiring a long and flexible linker to bridge a target protein and an E3 ligase effectively. The optimal linker choice must be empirically determined for each new PROTAC system through systematic evaluation using robust experimental protocols as detailed in this guide.
References
In-Vitro Stability of Amino-PEG27-Amine Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in-vitro stability of linkers is a critical attribute in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity. This guide provides a comparative overview of the in-vitro stability of Amino-PEG27-amine linkers and other bifunctional amino-PEG alternatives, supported by experimental data and detailed protocols.
Impact of PEG Chain Length on Linker Stability
Polyethylene glycol (PEG) linkers are widely employed in drug development to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[1][2] The length of the PEG chain is a crucial parameter that can influence the stability of the linker and the overall performance of the conjugate.[1] Generally, longer PEG chains can provide a steric shield that protects the linker and the payload from enzymatic degradation.[3]
While specific quantitative in-vitro stability data for this compound is not extensively available in the public domain, we can infer its stability based on trends observed with other amino-PEG linkers of varying lengths. It is generally understood that the ether backbone of PEG is highly stable under physiological conditions. The primary points of potential hydrolytic or enzymatic degradation are the bonds formed by the terminal amine groups, typically amide bonds when conjugated to a payload or targeting ligand.
Comparative In-Vitro Stability Data
The following table summarizes representative in-vitro stability data for drug conjugates employing bifunctional linkers, highlighting the influence of linker composition and length on stability in plasma or physiological buffer. It is important to note that the stability of the linker is highly dependent on the entire conjugate structure, including the payload and the targeting moiety.
| Linker Type | Conjugate Type | In-Vitro System | Incubation Time (days) | Remaining Intact Conjugate (%) | Reference |
| Amino-PEG Linkers (Hypothetical Trend) | ADC | Human Plasma | 7 | >90% (Estimated for longer PEG chains) | N/A |
| Valine-Citrulline (VC) Linker | ADC | Mouse Plasma | 7 | Unstable (sensitive to carboxylesterase 1c) | [4] |
| Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS) Linker | ADC | Mouse Plasma | 7 | Stable | |
| Amide Bond-Based Linker | ADC | Mouse Plasma | 14 | No measurable systemic drug release |
Experimental Protocols
Accurate assessment of in-vitro linker stability is crucial for the selection of suitable candidates for further development. Below are detailed methodologies for key experiments.
Plasma Stability Assay
Objective: To evaluate the stability of the linker-drug conjugate in human and mouse plasma by monitoring the amount of intact conjugate and the release of free payload over time.
Materials:
-
Linker-drug conjugate
-
Human and mouse plasma (freshly prepared with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the linker-drug conjugate in an appropriate solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed human and mouse plasma to a final concentration of 10 µM.
-
Incubate the plasma samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Immediately quench the reaction in the collected aliquots by adding an excess of cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the intact conjugate and any released payload by LC-MS/MS.
-
Quantify the percentage of intact conjugate remaining at each time point relative to the amount at time 0.
Hydrolytic Stability Assay (pH Stability)
Objective: To assess the chemical stability of the linker under different pH conditions, mimicking physiological and endosomal/lysosomal environments.
Materials:
-
Linker-drug conjugate
-
Buffers of different pH values (e.g., pH 5.0, pH 7.4, pH 9.0)
-
Incubator at 37°C
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the linker-drug conjugate.
-
Dilute the stock solution in the different pH buffers to a final concentration of 100 µM.
-
Incubate the solutions at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Analyze the samples directly by HPLC or LC-MS/MS to quantify the amount of intact conjugate.
-
Calculate the percentage of intact conjugate remaining at each time point for each pH condition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflow for assessing in-vitro linker stability and the general mechanism of action for an ADC utilizing a stable linker.
Caption: Workflow for In-Vitro Linker Stability Assessment.
Caption: ADC Mechanism of Action with a Stable Linker.
Conclusion
The in-vitro stability of linkers is a multifaceted property influenced by the linker's chemical structure, length, and the nature of the conjugated molecules. While direct quantitative data for the in-vitro stability of the this compound linker is limited, the general principles of PEG chemistry suggest that its long, hydrophilic chain would contribute favorably to the stability of the resulting conjugate. The provided experimental protocols offer a robust framework for researchers to empirically determine the stability of their specific linker-drug constructs, enabling the selection of candidates with optimal properties for therapeutic development.
References
A Head-to-Head Comparison of PEGylation Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic potential of biomolecules. This guide provides an objective, data-driven comparison of commonly used PEGylation reagents, focusing on their performance in key areas such as reaction efficiency, conjugate stability, and impact on biological activity.
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and nanoparticles. This modification can lead to a longer circulation half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2] However, the choice of PEGylation reagent and the chemistry used for conjugation can significantly influence the characteristics and efficacy of the final product.[2][3]
This guide offers a comparative analysis of different classes of PEGylation reagents, supported by experimental data, to facilitate an informed decision-making process.
Performance Comparison of PEGylation Reagents
The selection of a PEGylation reagent is often a trade-off between reaction efficiency, specificity, and the stability of the resulting linkage. The following tables summarize key performance indicators for various classes of PEGylation reagents based on their reactive groups.
| Parameter | NHS Ester-PEG | Aldehyde-PEG | Maleimide-PEG | Thiol-PEG | Click Chemistry-PEG (e.g., Azide/Alkyne) |
| Target Functional Group | Primary Amines (Lysine, N-terminus) | Primary Amines (N-terminus preference at lower pH), Hydrazides | Thiols (Cysteine) | Thiols (via disulfide exchange), Activated Carboxyls | Azides or Alkynes |
| Reaction pH | 7.2 - 9.0[4] | 5.0 - 8.0 (Reductive Amination) | 6.5 - 7.5 | 7.0 - 8.0 (Disulfide), 4.5 - 6.0 (Carboxyl) | Neutral |
| Reaction Speed | Fast | Moderate to Slow | Very Fast | Moderate | Very Fast |
| Specificity | Moderate (targets multiple lysines) | High (N-terminal preference at controlled pH) | High | High | Very High |
| Linkage Stability | Stable Amide Bond | Stable Secondary Amine (post-reduction) | Thioether bond (can be reversible) | Disulfide (reducible), Amide (stable) | Stable Triazole Ring |
| Byproducts | N-hydroxysuccinimide | None (reductive amination), Water (hydrazone) | None | Varies | None |
Table 1: General Performance Characteristics of Common PEGylation Reagents. This table provides a qualitative comparison of key reaction parameters for different classes of PEGylation reagents.
| Reagent Type | Linkage Type | Conjugate Stability (in presence of 1 mM Glutathione) | Reference |
| Maleimide-PEG | Thiosuccinimide | ~70% conjugation retained after 7 days | |
| Mono-sulfone-PEG | Thioether | >90% conjugation retained after 7 days |
Table 2: Comparative Stability of Thiol-Reactive PEGylation Reagents. This table presents quantitative data on the stability of conjugates formed using different thiol-reactive PEGylation chemistries.
| PEG Architecture | Protein | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) in nm | Reference |
| Unmodified | Human Serum Albumin (HSA) | - | 3.5 | |
| Linear | HSA | 5 | 4.2 | |
| Linear | HSA | 10 | 5.2 | |
| Linear | HSA | 20 | 6.1 | |
| Branched | HSA | 20 | 6.4 |
Table 3: Impact of PEG Architecture on Hydrodynamic Radius. This table shows the effect of linear versus branched PEGylation on the size of a model protein. An increased hydrodynamic radius can lead to reduced renal clearance and a longer in vivo half-life.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible comparison of PEGylation reagents. The following sections outline general procedures for protein PEGylation and the characterization of the resulting conjugates.
Protocol 1: General Procedure for Amine-Reactive PEGylation (NHS Ester-PEG vs. Aldehyde-PEG)
Objective: To compare the efficiency and site-specificity of an NHS ester-PEG and an aldehyde-PEG for the PEGylation of a model protein.
Materials:
-
Model protein (e.g., Lysozyme or Bovine Serum Albumin)
-
NHS Ester-PEG (e.g., mPEG-succinimidyl succinate)
-
Aldehyde-PEG (e.g., mPEG-propionaldehyde)
-
Reaction Buffer (NHS): Phosphate-buffered saline (PBS), pH 7.4
-
Reaction Buffer (Aldehyde): Sodium phosphate buffer, pH 6.0
-
Reducing agent (for Aldehyde-PEG): Sodium cyanoborohydride (NaCNBH₃)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column: Size-exclusion chromatography (SEC) column
-
Analytical instruments: SDS-PAGE system, HPLC, Mass Spectrometer
Procedure:
-
Protein Preparation: Dissolve the model protein in the respective reaction buffers to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS Ester-PEG and Aldehyde-PEG in their respective reaction buffers to the desired concentration.
-
PEGylation Reaction:
-
NHS Ester-PEG: Add the NHS Ester-PEG solution to the protein solution at a 5- to 20-fold molar excess. Incubate for 1-2 hours at room temperature.
-
Aldehyde-PEG: Add the Aldehyde-PEG solution to the protein solution at a 5- to 20-fold molar excess. Add sodium cyanoborohydride to a final concentration of 20 mM. Incubate for 12-24 hours at 4°C.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester or react with excess aldehyde. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using a size-exclusion chromatography column.
-
Characterization:
-
Degree of PEGylation: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight. Quantify the degree of PEGylation using techniques like HPLC, mass spectrometry, or NMR spectroscopy.
-
Site of PEGylation: Determine the specific amino acid residues modified by peptide mapping using LC-MS/MS.
-
Protocol 2: General Procedure for Thiol-Reactive PEGylation (Maleimide-PEG)
Objective: To perform site-specific PEGylation on a cysteine residue of a model protein using a maleimide-PEG reagent.
Materials:
-
Cysteine-containing model protein
-
Maleimide-PEG
-
Reaction Buffer: PBS, pH 7.0, containing 1 mM EDTA
-
Purification column: Size-exclusion chromatography (SEC) column
-
Analytical instruments: SDS-PAGE system, HPLC, Mass Spectrometer
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that are not the target for PEGylation, they may need to be reduced and protected. Dissolve the protein in the reaction buffer.
-
PEGylation Reaction: Add Maleimide-PEG to the protein solution at a 1.5- to 5-fold molar excess over the available thiol groups. Incubate for 2 hours at room temperature.
-
Purification: Remove excess Maleimide-PEG by size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine purity.
Visualization of PEGylation Concepts
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
References
Benchmarking Amino-PEG27-amine: A Comparative Guide to Performance in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the choice of a linker molecule is a critical determinant of overall efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, discrete Polyethylene Glycol (PEG) linkers have become indispensable tools for optimizing the performance of bioconjugates. This guide provides an objective comparison of Amino-PEG27-amine, a long-chain, homobifunctional PEG linker, against shorter-chain alternatives, supported by a synthesis of publicly available experimental data and detailed methodologies for key performance-indicating experiments.
This compound is a bifunctional PEG derivative with primary amine groups at both ends, facilitating conjugation with molecules bearing reactive carboxylic acids or NHS esters.[1] Its extensive 27-unit PEG chain imparts significant hydrophilicity, a key attribute for enhancing the solubility and stability of conjugated molecules, especially those with hydrophobic payloads.[2][3] This guide will delve into the performance of this compound in comparison to shorter PEG linkers such as PEG2, PEG4, PEG8, and PEG12, focusing on key parameters including hydrophilicity, pharmacokinetic impact, and in vitro and in vivo efficacy.
Data Presentation: Comparative Performance of PEG Linkers
The following tables summarize quantitative and qualitative data synthesized from various preclinical studies, illustrating the general trends observed with increasing PEG linker length. While direct head-to-head data for this compound is limited, its performance can be extrapolated from the established trends of longer PEG chains.
Table 1: Physicochemical and Pharmacokinetic Properties of Amino-PEG-Amine Linkers
| Property | Amino-PEG2-amine | Amino-PEG4-amine | Amino-PEG8-amine | Amino-PEG12-amine | This compound (Predicted) |
| Molecular Weight | ~148 g/mol [4] | ~236 g/mol | ~412 g/mol | ~588 g/mol | ~1249 g/mol [5] |
| Hydrophilicity | Moderate | High | Very High | Very High | Extremely High |
| Impact on Solubility | Good | Excellent | Excellent | Excellent | Superior |
| Plasma Half-life | Shortest | Increased | Significantly Increased | Further Increased | Longest |
| Renal Clearance | Highest | Reduced | Significantly Reduced | Further Reduced | Lowest |
| Potential for Aggregation | Higher | Reduced | Significantly Reduced | Minimized | Most Minimized |
Table 2: In Vitro and In Vivo Performance Trends of ADCs with Varying PEG Linker Lengths
| Performance Metric | Short PEG Linkers (PEG2-PEG4) | Medium PEG Linkers (PEG8-PEG12) | Long PEG Linkers (e.g., PEG24, Predicted for PEG27) |
| In Vitro Cytotoxicity (IC50) | Generally More Potent | May show slight decrease in potency | Can exhibit a further decrease in potency |
| In Vivo Efficacy | Moderate | Often Improved | Generally Highest |
| Tumor Accumulation | Lower | Increased | Highest |
| Off-Target Toxicity | Higher | Reduced | Most Reduced |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different PEG linkers. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT-Based)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)
-
Control (antigen-negative) cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADCs conjugated with different length PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in the cell culture medium.
-
Add the diluted ADCs to the respective wells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting a dose-response curve.
Pharmacokinetic (PK) Study in Rodents
This study evaluates how the length of the PEG linker affects the distribution and clearance of an ADC in a living organism.
Animal Model:
-
Male Sprague-Dawley rats or BALB/c mice.
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linkers to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification: Determine the concentration of the ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
In Vivo Efficacy (Antitumor) Study
This study assesses the therapeutic effectiveness of ADCs with different PEG linkers in a tumor-bearing animal model.
Animal Model:
-
Tumor-xenograft models (e.g., mice bearing subcutaneous tumors derived from a human cancer cell line).
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Regularly measure tumor volume.
-
Randomization and Treatment: When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and ADCs with different PEG linkers).
-
Administer the treatments according to a predetermined schedule (e.g., once or twice a week via IV injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Mandatory Visualization
Caption: Workflow for ADC synthesis, characterization, and evaluation.
Caption: Generalized ADC mechanism of action.
Caption: Relationship between PEG linker length and performance.
References
The 27-Unit PEG Linker: A Comparative Guide for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of linker technology is paramount in developing next-generation biologics, including antibody-drug conjugates (ADCs). Among the diverse array of linkers, polyethylene glycol (PEG) has garnered substantial interest for its capacity to enhance the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides a comprehensive comparison of the advantages of employing a 27-unit PEG linker, supported by extrapolated experimental data and detailed methodologies.
The inclusion of a PEG linker can significantly influence a bioconjugate's solubility, stability, and in vivo behavior.[1][2][3] Longer PEG chains, such as a 27-unit PEG, are particularly adept at improving the pharmacokinetic profile of bioconjugates, a critical factor for therapeutic efficacy.[4]
Enhanced Pharmacokinetics and Solubility
One of the primary advantages of a longer-chain PEG linker is the significant improvement in the hydrophilicity of the entire conjugate.[5] This is especially crucial when working with hydrophobic payloads, as it mitigates the propensity for aggregation and improves overall solubility. This enhanced solubility and increased hydrodynamic radius conferred by the PEG chain leads to reduced renal clearance and a prolonged circulation half-life.
While direct experimental data for a 27-unit PEG linker is not extensively available in the reviewed literature, the trends observed with longer PEG chains, such as the 24-unit PEG, provide a strong basis for extrapolation. Studies have consistently shown that increasing the PEG linker length leads to a decrease in plasma clearance, thereby increasing the exposure of the therapeutic agent.
Comparative Analysis of PEG Linker Length on ADC Properties
To illustrate the impact of PEG linker length, the following tables summarize quantitative data from studies on similar discrete PEG linkers.
| Table 1: Impact of PEG Linker Length on ADC Clearance | | :--- | :--- | | PEG Linker Length | Relative Clearance Rate | | No PEG | High | | PEG4 | Intermediate | | PEG8 | Low | | PEG12 | Very Low | | PEG24 | Very Low | | PEG27 (Extrapolated) | Very Low |
This data is synthesized from preclinical studies and indicates a general trend. Actual clearance rates are dependent on the specific antibody, payload, and conjugation chemistry.
| Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity | | :--- | :--- | | PEG Linker Length | Relative In Vitro Potency | | No PEG | High | | PEG4 | High | | PEG8 | Slightly Reduced | | PEG12 | Moderately Reduced | | PEG24 | Moderately Reduced | | PEG27 (Extrapolated) | Moderately Reduced |
The effect of PEG length on in vitro potency can be context-dependent. Longer linkers may introduce steric hindrance, potentially affecting binding affinity or payload release in some assays.
Structural and Functional Implications
A 27-unit PEG linker provides a significant spatial separation between the biologic and the payload. This separation can be advantageous in overcoming steric hindrance, allowing the conjugated molecule to better interact with its target.
Figure 1. Structure of an ADC with a 27-unit PEG linker.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of bioconjugates utilizing a 27-unit PEG linker.
Protocol 1: ADC Synthesis and Characterization
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a phosphate-buffered saline (PBS) solution.
-
Linker-Payload Conjugation: React the maleimide-functionalized 27-unit PEG linker-payload construct with the reduced antibody. The maleimide group will selectively react with the free sulfhydryl groups on the antibody.
-
Purification: Remove unconjugated linker-payload and aggregated species using size-exclusion chromatography (SEC).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody using hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the monomeric purity and extent of aggregation by SEC.
-
In Vitro Antigen Binding: Evaluate the binding affinity of the ADC to its target antigen using surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA).
-
Figure 2. Experimental workflow for ADC evaluation.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture target cancer cells that express the antigen of interest in a suitable medium.
-
ADC Treatment: Seed the cells in 96-well plates and treat with serial dilutions of the ADC. Include an isotype control ADC and unconjugated payload as controls.
-
Incubation: Incubate the cells for a period of 72-96 hours.
-
Viability Assessment: Determine cell viability using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the dose-response data to a four-parameter logistic curve.
Protocol 3: In Vivo Pharmacokinetic Study
-
Animal Model: Utilize relevant animal models, such as mice or rats.
-
ADC Administration: Administer a single intravenous dose of the ADC.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Measure the concentration of the total antibody and/or the ADC in the plasma samples using a validated ELISA method.
-
Data Analysis: Determine pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life using appropriate software.
Signaling Pathway Considerations
The cytotoxic payload delivered by the ADC ultimately induces cell death through interference with critical cellular signaling pathways. For instance, a payload like monomethyl auristatin E (MMAE) disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Figure 3. Payload-induced signaling to apoptosis.
Conclusion
The incorporation of a 27-unit PEG linker represents a strategic approach to optimizing the therapeutic potential of bioconjugates. By enhancing hydrophilicity, extending circulation half-life, and providing optimal spatial separation, this linker modality can contribute to the development of more effective and safer targeted therapies. While direct comparative data for a 27-unit PEG linker is emerging, the established trends with longer PEG chains provide a strong rationale for its application in advanced bioconjugate design. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of bioconjugates featuring this promising linker technology.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
Comparative analysis of PROTAC linker efficiency
A Comparative Guide to PROTAC Linker Efficiency
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that tethers them together.[5] While often perceived as a simple spacer, the linker's chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. An improperly designed linker can lead to steric hindrance or an unstable ternary complex, compromising degradation efficiency.
This guide provides an objective comparison of PROTAC linker types, supported by experimental data, to inform rational drug design and accelerate the development of potent protein degraders.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, illustrating the impact of linker composition and length on degradation performance.
Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Comparison of Linker Composition on Androgen Receptor (AR) Degradation
| PROTAC | Linker Composition | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| PROTAC with Alkyl Linker | Nine-atom alkyl chain | Concentration-dependent decrease | |
| PROTAC with PEG Linker | Three PEG units | Weak degradation |
Table 3: Effect of Linker Rigidity on Target Degradation
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | BRD4 | HeLa | 54 | Exhibited degradation | |
| Rigid (Disubstituted Alkene) | BRD4 | HeLa | 18 | More Potent | |
| Flexible (Alkyl) | Androgen Receptor (AR) | LNCaP, VCaP | >1000 | - | |
| Rigid (Polar) | Androgen Receptor (AR) | LNCaP, VCaP | < 1 | Potent Depletion |
PROTAC Mechanism and Linker Role
The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome. The linker's characteristics directly influence the geometry and stability of this critical complex.
References
Spectroscopic Analysis of Amino-PEG27-amine Modified Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, the functionalization of surfaces with linker molecules is a critical step in a multitude of applications, from biosensors to targeted drug delivery systems. The choice of linker profoundly influences the performance, stability, and specificity of the immobilized biomolecules. This guide provides a detailed comparison of Amino-PEG27-amine, a long-chain hydrophilic diamine linker, with alternative surface modification agents. The comparison is supported by a summary of spectroscopic data from various studies, detailed experimental protocols, and visual representations of workflows and decision-making processes.
Comparative Spectroscopic Data
The following tables summarize typical quantitative data obtained from X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and Ellipsometry for surfaces modified with this compound and common alternatives. It is important to note that these values are compiled from various studies and may differ based on the substrate, deposition method, and analytical conditions.
Table 1: Comparative XPS Data for Amine-Functionalized Surfaces
| Linker Molecule | Substrate | N 1s Binding Energy (eV) - Primary Amine (C-NH₂) | N 1s Binding Energy (eV) - Protonated Amine (C-NH₃⁺) | Atomic Concentration (%) - Nitrogen (N) |
| This compound | Silicon | ~399.5 - 400.0 | ~401.0 - 402.0 | Variable, depends on surface density |
| Ethylenediamine | Graphene Oxide | ~399.0 (C-N) | ~401.0 (Imine formation) | ~5.2 |
| 3-Aminopropyl- triethoxysilane (APTES) | Silicon | ~400.0 | ~402.0 | Variable, depends on silanization protocol |
| Short-chain Amino-PEG | Gold | ~399.8 | ~401.5 | Variable, depends on chain length and density |
Table 2: Comparative FTIR Data for PEGylated and Amine-Functionalized Surfaces
| Linker Molecule | Characteristic Infrared Peaks (cm⁻¹) | Peak Assignment |
| This compound | ~1100 (strong, broad) ~2870 ~3300-3500 (broad) | C-O-C stretch (PEG backbone)[1][2] C-H stretch N-H stretch (amine group) |
| Ethylenediamine | ~3300-3400 (sharp) ~1600 | N-H stretch N-H bend |
| 3-Aminopropyl- triethoxysilane (APTES) | ~1570 ~1000-1100 | N-H bend (protonated amine) Si-O-Si stretch |
| Short-chain Amino-PEG | ~1100 (strong, broad) ~2870 ~3300-3500 (broad) | C-O-C stretch (PEG backbone)[1][2] C-H stretch N-H stretch (amine group) |
Table 3: Comparative Ellipsometry Data for Modified Surfaces
| Linker Molecule | Substrate | Typical Layer Thickness (nm) | Notes |
| This compound | Silicon/Gold | 5 - 15 | Highly dependent on grafting density and hydration state. |
| Ethylenediamine | Silicon | < 1 | Forms a very thin adlayer. |
| 3-Aminopropyl- triethoxysilane (APTES) | Silicon | 1 - 5 | Can form multilayers depending on conditions.[3] |
| PEG (2000 Da) | Gold | ~2.5 | Shorter PEG chains form thinner layers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible surface functionalization and analysis. The following are representative protocols for surface modification with this compound and subsequent spectroscopic characterization.
Protocol 1: Silanization of Silicon Wafers with this compound
Objective: To form a self-assembled monolayer (SAM) of this compound on a silicon substrate.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION )
-
Anhydrous toluene
-
This compound
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Immerse silicon wafers in piranha solution for 15 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
Silanization: Prepare a 1% (w/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the silanization solution for 2-4 hours at room temperature.
-
Rinsing: Remove the wafers from the solution and rinse sequentially with toluene, ethanol, and deionized water to remove any unbound silane.
-
Drying: Dry the functionalized wafers under a stream of nitrogen.
-
Curing (Optional): Bake the wafers at 110°C for 30 minutes to promote covalent bond formation.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
Objective: To determine the elemental composition and chemical states of the functionalized surface.
Instrumentation:
-
XPS spectrometer with a monochromatic Al Kα X-ray source.
Procedure:
-
Sample Mounting: Mount the functionalized silicon wafer on the sample holder using conductive tape.
-
Vacuum: Introduce the sample into the ultra-high vacuum (UHV) chamber of the spectrometer.
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, specifically C 1s, O 1s, Si 2p, and N 1s.
-
Data Analysis:
-
Reference the binding energy scale to the C 1s peak at 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to identify different chemical states. For the N 1s spectrum, expect peaks corresponding to primary amines (C-NH₂) around 399.5 eV and potentially protonated amines (C-NH₃⁺) at a higher binding energy of approximately 401.5 eV.
-
Calculate atomic concentrations from the integrated peak areas and relative sensitivity factors.
-
Protocol 3: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Analysis
Objective: To identify the functional groups present on the modified surface.
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a germanium or diamond crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, unmodified silicon wafer in contact with the ATR crystal.
-
Sample Spectrum: Place the this compound functionalized wafer in firm contact with the ATR crystal and record the sample spectrum.
-
Data Acquisition: Typically, co-add 64 or 128 scans at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
-
Data Analysis:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the functionalized layer.
-
Identify characteristic peaks. For this compound, the most prominent peak will be the C-O-C stretching vibration of the PEG backbone, typically a strong, broad absorbance around 1100 cm⁻¹. Also, look for C-H stretching vibrations around 2870 cm⁻¹ and N-H stretching vibrations in the 3300-3500 cm⁻¹ region.
-
Protocol 4: Spectroscopic Ellipsometry Analysis
Objective: To measure the thickness of the grafted molecular layer.
Instrumentation:
-
Spectroscopic ellipsometer.
Procedure:
-
Substrate Characterization: Measure the ellipsometric parameters (Ψ and Δ) of the clean, bare silicon wafer over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°). Model the data to determine the thickness of the native silicon dioxide layer.
-
Sample Measurement: Measure the ellipsometric parameters of the this compound functionalized wafer under the same conditions.
-
Data Modeling:
-
Add a new layer to the model of the substrate to represent the organic film.
-
Assume a refractive index for the this compound layer (typically around 1.45-1.50 for a dense layer) and fit the data to determine the layer thickness. Note that for very thin films, the thickness and refractive index are highly correlated, making it difficult to determine both simultaneously and accurately.
-
Mandatory Visualizations
Caption: Experimental workflow for the functionalization and spectroscopic analysis of surfaces.
Caption: Decision tree for selecting a surface modification linker based on application requirements.
References
Safety Operating Guide
Proper Disposal of Amino-PEG27-amine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Amino-PEG27-amine, a bifunctional polyethylene glycol (PEG) derivative commonly used in bioconjugation, drug delivery, and surface modification applications.
While this compound and similar PEG compounds are generally not classified as hazardous substances, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with institutional and regulatory standards.[1][2]
Core Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes:
-
Safety Goggles: Use eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Gloves: Handle the compound with gloves. Inspect gloves prior to use and use proper glove removal techniques to avoid skin contact.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Disposal Protocol for this compound
The following step-by-step process outlines the recommended procedure for the disposal of this compound in solid form and as empty containers.
1. Waste Collection and Segregation:
-
Place solid this compound waste into a dedicated, clearly labeled, and sealed container.
-
The label should include the full chemical name: "this compound Waste."
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management program.
2. Disposal of Empty Containers:
-
Containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).
-
The rinsate (the solvent used for rinsing) must be collected and treated as chemical waste.
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label before disposal.
3. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as absorbent pads from spills or contaminated PPE, should be placed in the designated and labeled waste container for this chemical.
4. Final Disposal:
-
For small quantities (typically less than 1 gram) of waste, consult your institution's guidelines for non-hazardous solid chemical waste disposal.
-
For larger quantities, direct disposal through a certified hazardous waste management service is required.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C56H116N2O27 | PubChem |
| Molecular Weight | 1249.5 g/mol | PubChem |
| Appearance | Solid | - |
| Primary Hazard | Not classified as a hazardous substance | [1] |
| Storage | Keep container tightly closed in a cool place. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
